Product packaging for Cobalt monochloride(Cat. No.:CAS No. 34240-80-7)

Cobalt monochloride

Cat. No.: B1598544
CAS No.: 34240-80-7
M. Wt: 94.38 g/mol
InChI Key: XNZJTLSFOOXUAS-UHFFFAOYSA-M
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Description

Cobalt monochloride, with the CAS Number 34240-80-7, is an inorganic cobalt salt supplied for laboratory research applications. This compound is valued in biomedical research for its ability to mimic hypoxia (low oxygen conditions) in experimental models. By stabilizing the Hypoxia-Inducible Factor-1 alpha (HIF-1α), it induces a cellular response similar to oxygen deprivation, making it a crucial tool for studying processes like erythropoiesis, angiogenesis, and ischemic preconditioning . Studies have shown that at sub-lethal doses, it can activate protective mitochondrial stress response pathways and has been observed to extend lifespan and healthspan in model organisms, offering insights into aging and neurodegenerative diseases . Beyond biology, this compound serves as a precursor in chemical synthesis for preparing other cobalt complexes and compounds . It is also integral to material science, where its hygroscopic nature and distinct color changes between dehydrated (blue) and hydrated (pink) states make it useful in humidity indicators and sensors . This product is intended for research use only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use, as repeated or prolonged exposure may pose risks of sensitization, respiratory effects, and other health hazards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClCo- B1598544 Cobalt monochloride CAS No. 34240-80-7

Properties

IUPAC Name

cobalt;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.Co/h1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZJTLSFOOXUAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClCo-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34240-80-7
Record name Cobalt monochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Precursor Chemistry of Cobalt Monochloride

Preparation of Anhydrous Cobalt(II) Chloride

Anhydrous cobalt(II) chloride, a sky-blue crystalline solid, can be prepared through several methods. The most direct synthesis involves the reaction of cobalt metal with chlorine gas at high temperatures. chemeurope.comwikidoc.org

A common laboratory-scale preparation involves the dehydration of its hydrated forms. homescience.net Cobalt(II) chloride hexahydrate is carefully heated to drive off the water of crystallization. This process must be performed cautiously to avoid the formation of cobalt oxide or oxychloride, which can occur with rapid or excessively strong heating. homescience.net The hydrated salt initially dissolves in its own water, turning from pink or purple to a dark blue solution. homescience.net As the water is boiled off, the material becomes a lighter blue solid, which can then be heated more strongly to ensure all water is removed. homescience.net

A more recent approach involves a solvent displacement method to dehydrate cobalt(II) chloride hexahydrate (CoCl₂·6H₂O). google.com This process involves an initial low-temperature heating of the hexahydrate to yield the dihydrate (CoCl₂·2H₂O). google.com An organic solvent, such as a low-carbon alcohol or acetonitrile (B52724), is then added to displace the remaining water molecules. google.com The solvated anhydrous cobalt chloride is subsequently obtained through azeotropic distillation and drying in a tube furnace under a nitrogen atmosphere. google.com This method reports a high purity (>99%) and recovery rate (>99%) of anhydrous cobalt chloride. google.com

Preparation MethodReactantsKey ConditionsProduct Purity/Recovery
Direct SynthesisCobalt metal, Chlorine gasHigh temperatureNot specified
Thermal DehydrationCobalt(II) chloride hexahydrateCareful, slow heatingHigh, if done carefully to avoid side products homescience.net
Solvent DisplacementCoCl₂·6H₂O, Organic solvent (e.g., ethanol)Initial heating to 120°C, azeotropic distillation, N₂ atmosphere>99% Purity, >99% Recovery google.com

Routes to Hydrated Cobalt(II) Chloride Species

Hydrated cobalt(II) chloride is the most common form of this compound found in a laboratory setting. wikipedia.org These hydrates contain cobalt(II) ions coordinated by water molecules. The most prevalent hydrate (B1144303) is cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), which is characterized by its rose-red or pink color. wikipedia.orgvedantu.com

The synthesis of hydrated cobalt(II) chloride is typically achieved by reacting cobalt(II) hydroxide (B78521) or cobalt(II) carbonate with hydrochloric acid. chemeurope.comwikidoc.org Following the reaction, the hydrated salt can be crystallized from the aqueous solution. The specific hydrate that forms is dependent on the temperature of the solution. Evaporation of a saturated aqueous solution will yield the hexahydrate at temperatures below 51.25 °C. wikipedia.org Between 51.25 °C and 120.2 °C, the dihydrate (CoCl₂·2H₂O), which is purple, crystallizes. wikipedia.orgvedantu.com The formation of the monohydrate and anhydrous forms directly from aqueous solutions requires high-pressure conditions. wikipedia.org

Hydrated SpeciesFormulaColorSynthesis Condition
HexahydrateCoCl₂·6H₂ORose-red / PinkCrystallization below 51.25 °C wikipedia.org
DihydrateCoCl₂·2H₂OPurpleCrystallization between 51.25 °C and 120.2 °C wikipedia.org
MonohydrateCoCl₂·H₂OBlue-violetCooling solutions under high pressure (>206 °C) wikipedia.org

Synthesis of Cobalt Monochloride Precursors for Complexation

Cobalt(II) chloride is a versatile precursor for synthesizing organometallic complexes, where the chloride ligand can be substituted or the cobalt center can be reduced.

Generation of Bis(imino)pyridine this compound Compounds

Bis(imino)pyridine this compound compounds are synthesized via the reduction of their corresponding cobalt dichloride precursors. nih.govacs.org The general starting materials are N-alkyl or N-aryl substituted bis(imino)pyridine cobalt dichloride complexes, ((R)APDI)CoCl₂. nih.govacs.orgcapes.gov.br

The reduction is a one-electron process, typically carried out using reducing agents like zinc metal or sodium triethylborohydride (NaBEt₃H). nih.govacs.orgresearchgate.net This reaction yields the target bis(imino)pyridine this compound, ((R)APDI)CoCl. nih.govacs.org X-ray diffraction studies on a derivative where the R group is isopropyl ((iPr)APDI)CoCl revealed a distorted square planar geometry. nih.govacs.org These this compound complexes are notable for exhibiting spin crossover behavior. nih.govacs.org

Precursor ComplexReducing AgentProduct ComplexKey Finding
((R)APDI)CoCl₂Zinc metal or NaBEt₃H((R)APDI)CoClDistorted square planar geometry, Spin crossover behavior nih.govacs.org
(S)-1-Cl₂NaBEt₃H(S)-1-ClUsed as a precursor for chiral hydrogenation catalysts acs.org

Formation of Pincer Ligand Supported Cobalt(I) Monochloride Species

This compound complexes supported by pincer ligands serve as important precursors for catalytic applications. A notable example is the synthesis of (ⁱPrPNP)CoCl, where ⁱPrPNP is the pincer ligand MeN[CH₂CH₂(PⁱPr₂)]₂. acs.orgnih.govresearchgate.net This cobalt(I) monochloride species has been crystallographically characterized and is a key intermediate in the preparation of precatalysts for carbon dioxide hydrogenation. acs.orgnih.gov The synthesis involves the reaction of the pincer ligand with a suitable cobalt(I) source or the reduction of a cobalt(II) precursor in the presence of the ligand. This monochloride complex can then be used to generate more active catalytic species, such as a cationic dicarbonyl cobalt complex, [(ⁱPrPNP)Co(CO)₂]⁺. acs.orgnih.gov

Novel Solid-State Synthesis Approaches

Solid-state synthesis offers an alternative route to solution-based methods for creating novel inorganic and hybrid materials.

Solid-State Synthesis of Hybrid Cobalt Chloride Perovskite Ferroelectrics

A recent development in the field is the solid-state synthesis of a quasi-one-dimensional hybrid halide perovskite, (3-pyrrolinium)CoCl₃. chemrxiv.orgresearchgate.netchemrxiv.org This material was synthesized via a solid-state reaction, a method less commonly employed for such hybrid materials compared to solution-based techniques. chemrxiv.org The resulting compound crystallizes in a hexagonal perovskite-type structure. chemrxiv.orgchemrxiv.org This structure is characterized by chains of face-sharing cobalt-chloride octahedra that are separated by the organic 3-pyrrolinium cations. chemrxiv.org This synthesized material, (3-pyrrolinium)CoCl₃, is significant as it represents one of the first Co-based organic-inorganic halide perovskite ferroelectrics of the AMX₃-type and exhibits a ferroelectric phase with a high Curie temperature of 381 K. chemrxiv.orgresearchgate.netchemrxiv.org

CompoundFormulaSynthesis MethodCrystal StructureKey Property
(3-pyrrolinium)cobalt(II) chloride(C₄H₈N)CoCl₃Solid-state reactionHexagonal perovskite-typeFerroelectric (T_c = 381 K) chemrxiv.orgresearchgate.net

Systematic Synthetic Approaches for Cobalt-Containing Polyoxometalates

The synthesis of cobalt-containing polyoxometalates (POMs) is a field of intensive research, driven by their diverse applications in catalysis, magnetism, and materials science. Systematic approaches to their synthesis involve the careful control of various reaction parameters to direct the self-assembly of these complex inorganic clusters. While various cobalt(II) salts can serve as precursors, this compound (CoCl₂) is a frequently utilized and effective source of cobalt ions. The choice of precursor can be significant, although in some cases, different salts may yield similar results. For instance, in the synthesis of certain Keggin-type polyoxometalates, cobalt(II) chloride has been used as the cobalt source with no significant differences in reaction yield compared to cobalt(II) acetate. mdpi.comresearchgate.net The latter is sometimes preferred to reduce the variety of anions present in the reaction medium. mdpi.comresearchgate.net

Systematic synthetic strategies typically focus on the meticulous adjustment of parameters such as pH, stoichiometry of reactants, reaction time, and temperature. These factors govern the complex equilibria of POM formation in aqueous solutions, influencing the final structure and purity of the product.

One-pot synthesis is a common and efficient method. This approach involves combining the necessary precursors—a source of the addenda atom (like tungstate (B81510) or molybdate), a heteroatom source, and the cobalt salt—in a single reaction vessel. For example, a cobalt(II)-containing paratungstate cluster, [H₃O]₅[{Co(H₂O)₄}₃{Na(H₂O)₄}W₁₂O₄₂]·3H₂O, has been successfully isolated through a one-step facile aqueous synthesis at room temperature. acs.org This method highlights the direct assembly of complex POM structures from simple starting materials.

Another key strategy involves the use of lacunary POMs as precursors. Lacunary species are POMs with one or more vacant addenda atom sites, which can then be filled by a heteroatom like cobalt. This stepwise approach offers greater control over the final structure. For the synthesis of monosubstituted Keggin anions such as [Co(H₂O)SiW₁₁O₃₉]⁶⁻, the process involves two main steps. mdpi.com First, the monolacunary precursor K₈[α-SiW₁₁O₃₉] is formed. Subsequently, the cobalt(II) ion, introduced from a salt like cobalt chloride, is incorporated into the vacant site. mdpi.com Similarly, cobalt salts of other pre-formed POMs can be synthesized by reacting the POM with an aqueous solution of cobalt(II) chloride. ijcce.ac.ir

Hydrothermal synthesis is another powerful technique, particularly for creating novel or complex POM structures that may not form under ambient conditions. This method involves carrying out the reaction in a sealed vessel at elevated temperatures and pressures. It has been employed to produce various cobalt-containing POMs, including those incorporating organic ligands. researchgate.net

The research findings below detail specific synthetic methodologies where cobalt chloride has been employed as the precursor, illustrating the systematic control over reaction conditions to achieve desired cobalt-containing polyoxometalate structures.

Detailed Research Findings

Synthesis of Keggin-Type Cobalt-Substituted Phosphotungstates

A well-documented systematic approach involves the synthesis of mono-cobalt(II)-substituted Keggin-type phosphotungstate. In this method, the cobalt ion is incorporated into a lacunary Keggin structure.

Precursors : The synthesis is typically carried out using a pre-formed heteropoly acid, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀), and cobalt chloride tetrahydrate (CoCl₂·4H₂O) or hexahydrate (CoCl₂·6H₂O). ijcce.ac.irresearchgate.net

Methodology : The synthesis of cobalt salts of mono-manganese substituted polyoxometalates, for example, involves the dropwise addition of a stoichiometric amount of aqueous cobalt(II) chloride to a hot filtrate solution of the pre-synthesized H₃PW₁₁MnO₄₀. ijcce.ac.ir The mixture is then allowed to stand, and the product crystallizes upon cooling. ijcce.ac.ir

Characterization : The successful incorporation of the Co(II) ion into the Keggin structure is confirmed through various analytical techniques, even when crystallographic studies might show disorder that makes the cobalt and tungsten atoms indistinguishable. researchgate.net

Table 1: Synthesis Parameters for Cobalt Salt of a Mono-Manganese Substituted Keggin POM

Parameter Value/Condition
POM Precursor H₃PW₁₁MnO₄₀
Cobalt Source Aqueous Cobalt(II) chloride (CoCl₂)
Method Dropwise addition to hot filtrate
Crystallization Allowed to stand overnight at room temperature

| Product | H₃₋ₓCoₓPW₁₁MnO₄₀ |

Synthesis of a Cobalt-Containing Paratungstate

A one-step aqueous synthesis demonstrates the formation of a complex 3D extended structure from simple precursors at room temperature.

Precursors : Sodium tungstate dihydrate (Na₂WO₄·2H₂O) and cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) are used as the main reactants. acs.org

Methodology : The synthesis involves dissolving sodium tungstate in water, followed by the addition of glacial acetic acid and then an aqueous solution of cobalt chloride. acs.org The pH is a critical parameter and is adjusted to 4.0. acs.org The addition of H₂O₂ is reported to accelerate the reaction, with crystallization occurring over several days. acs.org

Product : This facile method yields deep pink-purple crystals of [H₃O]₅[{Co(H₂O)₄}₃{Na(H₂O)₄}W₁₂O₄₂]·3H₂O. acs.org

Table 2: One-Pot Synthesis of a Cobalt-Containing Paratungstate

Parameter Value/Condition
Tungsten Source Na₂WO₄·2H₂O
Cobalt Source CoCl₂·6H₂O
Solvent Distilled Water
pH 4.0 (adjusted with NaOH)
Additive Glacial Acetic Acid, H₂O₂
Temperature Room Temperature
Crystallization Time 10 days

| Product | [H₃O]₅[{Co(H₂O)₄}₃{Na(H₂O)₄}W₁₂O₄₂]·3H₂O |

These examples underscore that systematic control over precursor selection, stoichiometry, and reaction conditions like pH and temperature is paramount in the successful synthesis of specific cobalt-containing polyoxometalate architectures. The use of this compound as a precursor is a well-established and versatile strategy within this field.

Advanced Structural Elucidation and Spectroscopic Characterization of Cobalt Monochloride and Its Derivatives

X-ray Diffraction Studies of Cobalt(II) Chloride Complexes

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of a single, well-ordered crystal, researchers can determine the exact spatial arrangement of atoms. This technique has been instrumental in characterizing a wide array of cobalt(II) chloride complexes, revealing how the coordination environment of the cobalt ion is influenced by the nature of the surrounding ligands.

The geometry of the resulting complex, typically tetrahedral or octahedral, is dependent on the ligands involved. For instance, the reaction of cobalt(II) chloride with 4-aminopyridine (B3432731) in ethanol (B145695) yields bright-blue crystals of [CoCl₂(C₅H₆N₂)₂]. SC-XRD analysis of this compound revealed a tetrahedral coordination environment around the Co(II) ion. Similarly, cobalt(II) can form four-coordinate distorted tetrahedral complexes with Schiff base ligands derived from rimantadine.

In contrast, an octahedral geometry is also common. A six-coordinate mononuclear cobalt(II) complex with the molecular formula [CoCl₂(L¹)₄], where L¹ is thiourea, was synthesized and its structure confirmed by SC-XRD. The synthesis of cobalt(II) chloride adducts with ligands such as acetonitrile (B52724) and isopropanol (B130326) can also result in complexes with octahedrally coordinated cobalt(II) cations. The recrystallization of CoCl₂ in a mixture of tetrahydrofuran (B95107) (thf) and acetonitrile, for example, produces an ionic compound containing the octahedral cation trans-[Co(thf)₂(MeCN)₄]²⁺ and the tetrahedral anion [CoCl₃(MeCN)]⁻. These studies demonstrate the power of SC-XRD in providing unambiguous structural data that underpins our understanding of the chemical behavior of these complexes.

Table 1: Selected Crystallographic Data for Cobalt(II) Chloride Complexes

Compound Formula Crystal System Space Group Coordination Geometry
bis(4-aminopyridine)dichlorocobalt(II) [CoCl₂(C₅H₆N₂)₂] Monoclinic P2₁/c Tetrahedral
Dichloridotetrakis(thiourea)cobalt(II) [CoCl₂(CH₄N₂S)₄] Tetragonal P4₂/n Octahedral
Cobalt-Rimantadine Schiff Base Complex C₄₈H₆₄CoN₄O₂·H₂O Orthorhombic Pbcn Distorted Tetrahedral
Cobalt-Acetonitrile-THF Complex [Co(C₄H₈O)₂(CH₃CN)₄][CoCl₃(CH₃CN)] Not Specified Not Specified Octahedral Cation, Tetrahedral Anion

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the characterization of polycrystalline materials. Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a powder sample containing many small crystallites. This makes it an ideal tool for routine phase identification, confirming the formation of a new product, and assessing sample purity.

In the synthesis of new cobalt-containing materials, PXRD is used to verify that the resulting product is a new crystalline phase and not simply a mixture of the starting reactants, such as cobalt(II) chloride hexahydrate and the organic ligand. The comparison of the PXRD pattern of the product with those of the precursors can unequivocally signify the formation of a new crystalline compound.

Furthermore, PXRD is crucial for studying the crystallization process of materials under non-ambient conditions. For example, time-resolved in situ PXRD has been used to monitor the solvothermal crystallization of cobalt gallate spinel, revealing the formation of transient layered double hydroxide (B78521) phases during the reaction. This ability to track phase transformations as they occur provides invaluable mechanistic insights into the formation of complex crystalline solids.

Single-Crystal X-ray Diffraction for Molecular Structures

Solid-State Nuclear Magnetic Resonance Spectroscopy (NMR)

Solid-state NMR (ssNMR) is a powerful technique for probing the local atomic environment in solid materials. It is particularly useful for characterizing materials that are insoluble or lack the long-range order required for diffraction techniques.

Investigating chlorine atoms directly bonded to a paramagnetic metal center like high-spin Co(II) (S=3/2) presents a significant challenge due to the massive line broadening caused by the unpaired electrons. However, recent advancements have enabled the acquisition of high-quality solid-state ³⁵Cl and ³⁷Cl NMR spectra from such systems. This technique provides a direct probe of the Co-Cl bond.

By performing measurements at multiple high magnetic fields (e.g., 11.7, 14.1, and 16.5 T), researchers can analyze the extremely broad spectra and extract crucial parameters: the nuclear quadrupole coupling tensor and the hyperfine coupling tensor.

Quadrupole Coupling: The chlorine nuclei (both ³⁵Cl and ³⁷Cl) have a nuclear spin I > 1/2 and are therefore quadrupolar. The quadrupole coupling constant (Cₑ) is highly sensitive to the symmetry of the local electronic environment around the chlorine nucleus.

Hyperfine Coupling: This interaction arises from the coupling between the nuclear spin and the electron spin of the paramagnetic Co(II) ion. The resulting large paramagnetic shift is a sensitive reporter on the spin density distribution and the nature of the Co-Cl bond.

This method has been successfully applied to powdered samples of CoCl₂, CoCl₂·2H₂O, CoCl₂·6H₂O, and organometallic complexes like CoCl₂(terpy). The experimental NMR tensor data show reasonable agreement with quantum chemical calculations based on periodic Density Functional Theory (DFT), validating both the experimental approach and the theoretical models.

Vibrational Spectroscopy

Vibrational Circular Dichroism (VCD) for Chiral Cobalt Complexes

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration and conformation of chiral molecules in solution. core.ac.uk It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. core.ac.ukresearchgate.net For chiral cobalt complexes, VCD provides detailed stereochemical information that is often more insightful than electronic circular dichroism (ECD). nih.gov

The utility of VCD is particularly enhanced in studies of transition metal complexes. nih.gov For instance, density functional theory (DFT) calculations of the VCD spectra of (+)-tris(ethylenediaminato)cobalt(III) have been used to identify the geometry and absolute configuration of its association complex with chloride ions. acs.org These studies reveal how interactions with solvent or counterions can stabilize specific conformations in solution. acs.org

A significant phenomenon observed in the VCD of certain cobalt complexes is the amplification of VCD signals. core.ac.uk This enhancement is often attributed to the presence of low-lying, magnetic-dipole-allowed d-d electronic transitions that vibronically couple to the ground state. core.ac.ukrsc.org For example, paramagnetic Co(II) complexes can exhibit VCD signals that are an order of magnitude stronger than their diamagnetic counterparts, even when their infrared absorption spectra are nearly identical. rsc.org This amplification effect can be exploited as a sensitive probe for local molecular structure. core.ac.uk

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure and coordination environment of cobalt complexes. The absorption of UV-Vis radiation promotes electrons from lower energy d-orbitals to higher energy d-orbitals, resulting in characteristic absorption bands. The position, intensity, and shape of these bands are sensitive to the oxidation state of the cobalt ion, its coordination number, and the geometry of the complex.

For instance, octahedral cobalt(III) complexes, which have a d6 electronic configuration, typically exhibit two main absorption bands in the visible region corresponding to the spin-allowed electronic transitions 1A1g → 1T1g and 1A1g → 1T2g. semanticscholar.orgresearchgate.net In contrast, tetrahedral cobalt(II) complexes, such as [CoCl4]2-, show characteristic strong absorptions in the 600–750 nm range due to d-d transitions in the high-spin d7 system. researchgate.net The presence of octahedral cobalt species is often indicated by bands in the 450 to 580 nm range. researchgate.net The molar extinction coefficients derived from UV-Vis spectra can be used to determine the concentration of specific cobalt complexes in solution. researchgate.net

Table 1: Representative UV-Vis Absorption Bands for Cobalt Complexes

Complex TypeElectronic ConfigurationTypical Absorption Range (nm)Assignment
Octahedral Co(III)d6340-4801A1g → 1T2g
Octahedral Co(III)d6470-6001A1g → 1T1g
Tetrahedral Co(II)d7 (high-spin)600-750d-d transitions
Octahedral Co(II)d7450-580d-d transitions

Magnetic Characterization Techniques

Superconducting Quantum Interference Device (SQUID) magnetometry is an extremely sensitive technique used to measure the magnetic properties of materials, including the spin crossover (SCO) behavior in cobalt(II) complexes. rsc.orgmdpi.com SCO is a phenomenon where a transition metal ion switches between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature, pressure, or light. mdpi.comresearchgate.net For Co(II) (a d7 ion), this transition occurs between the HS (S=3/2) and LS (S=1/2) states. researchgate.net

SQUID measurements typically involve recording the temperature dependence of the magnetic susceptibility product, χMT. mdpi.com A gradual or abrupt change in the χMT value over a specific temperature range indicates a spin transition. mdpi.comacs.org For example, a cobalt(II) complex might show a χMT value corresponding to the HS state at high temperatures, which then decreases upon cooling as it transitions to the LS state. mdpi.com The transition temperature (T1/2) is defined as the temperature at which the HS and LS populations are equal. rsc.org Some cobalt(II) complexes exhibit hysteretic SCO transitions, which is a key feature for potential applications in molecular memory devices. These hysteretic loops originate from crystallographic phase transitions that accompany the spin state change.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wiley-vch.de It is particularly valuable for studying the spin states of paramagnetic cobalt(II) and cobalt(IV) complexes. mdpi.com The EPR spectrum provides information about the electronic structure through parameters like the g-tensor and hyperfine coupling constants.

For Co(II) (d7), the ion can exist in either a high-spin (S=3/2) or a low-spin (S=1/2) state, both of which are EPR-active. nih.gov The EPR spectra of high-spin Co(II) can be complex and are often recorded at low temperatures due to fast spin-lattice relaxation. nih.gov Low-spin Co(II) complexes typically show spectra characteristic of an S=1/2 system. EPR has been used to differentiate between high-spin and low-spin signals in cobalt complexes and to study the coordination environment. Furthermore, in situ EPR studies on cobalt oxide films have identified Co(II) and Co(IV) species, providing insights into catalytic water oxidation processes. mdpi.com The g-values obtained from EPR spectra are sensitive to the local structure and ligand field of the cobalt ion. mdpi.com

Table 2: EPR Parameters for Selected Cobalt Species

Cobalt SpeciesSpin State (S)g-valuesReference
Low-spin Co(II)/NAD+ complex1/2gz = 2.01, gx = 2.38, gy = 3.06 nih.gov
High-spin Co(II) in octahedral coordination3/2g ≈ 4.3 nih.gov
Co(IV) in Co-oxide film1/2geff ≈ 2.27 mdpi.com

Superconducting Quantum Interference Device (SQUID) Magnetometry for Spin Crossover Behavior

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for investigating the phase transitions and thermal stability of cobalt compounds. acs.orgmdpi.com These methods can detect changes in material properties as a function of temperature.

DSC measurements can identify the temperatures of phase transitions. For example, in certain cobalt-containing alloys, DSC has been used to determine the temperatures of transitions between different crystalline phases (e.g., α + ε → B2 + α). mdpi.com In some organometallic cobalt(II) halides, successive structural phase transitions have been observed, which are driven by the order-disorder transformations of the constituent ions. rsc.org

TGA can reveal information about the thermal stability and decomposition pathways of cobalt complexes. For instance, TGA has shown that the dehydration of lattice water molecules in a cobalt(II) SCO complex can induce an irreversible structural change and alter its spin transition behavior. acs.org Studies on cobalt oxides have also used thermal analysis to understand their phase stability, showing that Co3O4 is the most stable oxide phase and that other phases like CoO can transform into it at elevated temperatures. researchgate.net The phase transformation of Co2+-exchanged materials has been shown to lead to different cobalt-containing structures, such as Cobalt oxide (CoO), upon heating to high temperatures.

Differential Scanning Calorimetry (DSC) for Solid-State Transitions and Melting Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials, including cobalt monochloride and its derivatives. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify and quantify endothermic and exothermic processes such as solid-state phase transitions, melting, and decomposition.

This compound (Cobalt(II) Chloride)

Anhydrous cobalt(II) chloride (CoCl₂) exhibits distinct thermal events that have been characterized by DSC. Research has shown that the melting of CoCl₂ is preceded by a solid-state transition. scielo.brresearchgate.net

A notable solid-state transition occurs at approximately 979 K, which is about 20 K below its melting point. scielo.brresearchgate.net The melting point of cobalt(II) chloride has been established to be 999.0 K. scielo.brresearchgate.net Through the deconvolution of DSC thermograms, the enthalpy of this solid-state transition has been determined to be 9.6 kJ mol⁻¹, while the enthalpy of fusion is 36.4 kJ mol⁻¹. scielo.brresearchgate.net

The hydrated form, cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), displays a more complex thermal behavior due to the loss of water molecules. DSC and thermogravimetric analysis (TGA) have shown that this compound is stable up to 31.2 °C. scielo.brscielo.br Above this temperature, a series of endothermic events occur, corresponding to the dehydration process. Endothermic peaks in the DTA (Differential Thermal Analysis, a technique similar to DSC) curve have been observed at 71.5 °C, 120.3 °C, 158.7 °C, and 189.5 °C, which are related to the stepwise loss of the six water molecules of hydration. scielo.brscielo.br The DSC curve confirms these events with peaks at similar temperatures. scielo.brscielo.br

Table 1: Thermal Properties of Cobalt(II) Chloride from DSC Analysis

PropertyValueReference
Solid-State Transition Temperature~979 K scielo.brresearchgate.net
Enthalpy of Solid-State Transition9.6 kJ mol⁻¹ scielo.brresearchgate.net
Melting Point999.0 K scielo.brresearchgate.net
Enthalpy of Fusion36.4 kJ mol⁻¹ scielo.brresearchgate.net

This compound Derivatives

The thermal behavior of various derivatives of this compound, particularly coordination complexes, has also been extensively studied using DSC. These studies provide insights into the thermal stability and structural transformations of these compounds.

For instance, a study on bis[(R or S)-N-1-(X-C₆H₄)ethyl-2-oxo-1-naphthaldiminato-κ²N,O]-Λ/Δ-cobalt(II) complexes, where X represents different substituents, revealed endothermic peaks in their DSC heating curves. These peaks correspond to structural phase transformations. The transformation temperatures and associated enthalpy changes were found to be dependent on the substituent group. researchgate.net

Table 2: DSC Data for Bis[(R or S)-N-1-(X-C₆H₄)ethyl-2-oxo-1-naphthaldiminato-κ²N,O]-Λ/Δ-cobalt(II) Complexes

Substituent (X)Transformation Temperature Range (°C)Enthalpy of Transformation (ΔH/kJ mol⁻¹)
H178–181-
p-CH₃O132–135-
p-Br221–223-
Data derived from research findings. researchgate.net

Another example is the hybrid organic-inorganic perovskite ferroelectric, (3-pyrrolinium)CoCl₃. DSC measurements of this compound show a reversible phase transition with an endothermic peak at approximately 381 K and an exothermic peak at about 358 K upon cooling. chemrxiv.org This transition corresponds to a change from a noncentrosymmetric to a centrosymmetric crystal structure. chemrxiv.org

Furthermore, the thermal analysis of coordination polymers of cobalt(II) with dicarboxylate linkers has been investigated. A three-dimensional coordination polymer, [Co(µ₄-L)(H₂O)₂]n (where L is biphenyl-4,4'-dioxydiacetate), was found to be stable in air up to 230 °C. nih.gov

The study of solid-state compounds of Co(II) with 4-dimethylaminocynnamylidenepyruvate also utilized DSC to understand their thermal decomposition, which is crucial for determining their stoichiometry and thermal stability. unesp.br Similarly, the thermal decompositions of cobalt(II) coordination compounds with benzimidazole (B57391) derivatives have been characterized, indicating that such complexes often undergo dehydration before the ligand decomposition. bohrium.com

Chemical Reactivity and Transformation Pathways of Cobalt Monochloride Systems

Electron Transfer and Redox Chemistry

The rich redox chemistry of cobalt is central to its function. Cobalt complexes readily participate in electron transfer reactions, cycling between Co(I), Co(II), and Co(III) oxidation states, and sometimes higher states like Co(IV). These redox changes are often coupled with other chemical events, such as proton transfer or changes in the coordination sphere.

Cobalt(I) monochloride species can be generated through the controlled, stepwise reduction of their cobalt(II) dichloride precursors. The reduction process can be finely tuned to isolate complexes with specific oxidation states.

A clear example is the reduction of N-alkyl substituted bis(imino)pyridine cobalt dichloride complexes, denoted as (R-APDI)CoCl2. acs.orgnih.gov A single-electron reduction of these Co(II) dichloride compounds using reagents like zinc metal or sodium triethylborohydride (NaBEt3H) furnishes the corresponding bis(imino)pyridine cobalt monochloride compounds, (R-APDI)CoCl. acs.orgnih.gov Further reduction of the parent dichloride complex can lead to species with different stoichiometries and oxidation states. For instance, a two-electron reduction can yield bis(chelate)cobalt complexes, (R-APDI)2Co, while a three-electron reduction can produce cobalt dinitrogen anions. acs.orgnih.gov Similarly, one-electron reduction of the trigonal-bipyramidal complex [(triphos)CoCl2] leads to the pseudotetrahedral Co(I) complex, [(triphos)CoICl]. acs.org

Starting ComplexReducing Agent (Equivalents)ProductCobalt Oxidation StateReference
(RAPDI)CoCl2Zinc metal or NaBEt3H (1 eq.)(RAPDI)CoCl+1 acs.orgnih.gov
(RAPDI)CoCl2Sodium amalgam or NaBEt3H (2 eq.)(RAPDI)2Co0 acs.orgnih.gov
(RAPDI)CoCl2Sodium naphthalenide (3 eq.)[Na(solv)3][(RAPDI)CoN2]-1 acs.orgnih.gov

Proton-coupled electron transfer (PCET) is a crucial mechanism in which an electron and a proton are transferred together in a single elementary step or in separate, concerted steps. This process is fundamental to many catalytic cycles, including hydrogen evolution and CO2 reduction. repec.orgacs.orgrsc.org The formation of metal-hydride complexes, often key intermediates in catalytic proton reduction, can occur through stepwise pathways (electron transfer followed by proton transfer, ET-PT, or vice versa, PT-ET) or through a concerted proton-electron transfer (CPET) mechanism. acs.org

Studies on the formation of cobalt(III)-hydride complexes have elucidated these pathways. For example, the photoinduced reduction of [CoIICp(dppe)]+ to a cobalt(I) species, followed by its protonation, demonstrates a stepwise ET-PT mechanism for generating the hydride. acs.org In other systems, such as the formation of a cobalt(III) imido complex from a cobalt(II) amido complex, computational and experimental data support a concerted PCET pathway, which is energetically favored over stepwise alternatives. nih.gov The specific pathway can be influenced by factors like the spin state of the cobalt complex and the coordination environment, which can alter the energetics of the electron transfer and protonation steps. repec.org In the electrocatalytic reduction of CO2 by cobalt porphyrins, the competition between concerted and sequential PCET pathways is pH-dependent and critical to the reaction's efficiency. rsc.org

Stepwise Electron Reduction of Cobalt(II) Dichloride Complexes

Ligand Substitution and Exchange Reactions

Ligand substitution reactions, where one or more ligands in a coordination complex are replaced by others, are characteristic of cobalt chemistry. These reactions are often accompanied by a change in the complex's geometry and color. libretexts.orgchemguide.co.uk

A classic demonstration is the reaction of the hexaaquacobalt(II) ion, [Co(H2O)6]2+, with concentrated hydrochloric acid. libretexts.orgchemguide.co.uklibretexts.org The high concentration of chloride ions drives the equilibrium to replace the six water molecules with four chloride ions, resulting in the formation of the tetrahedral tetrachlorocobaltate(II) ion, [CoCl4]2-. libretexts.orgchemguide.co.uk This transformation is marked by a distinct color change from pink to a deep blue. libretexts.orgchemguide.co.uklibretexts.org The change in coordination number from six to four is due to the larger size of the chloride ligands compared to water molecules. libretexts.orgchemguide.co.uk This reaction is reversible, and adding water shifts the equilibrium back, restoring the pink color of the aqua complex. libretexts.orgchemguide.co.uklibretexts.org

Ultrafast studies of this substitution process reveal a stepwise mechanism where the rate-limiting step is the structural change from octahedral to tetrahedral geometry. nih.gov The kinetics suggest an associative interchange mechanism, where the incoming ligand plays a role in displacing the coordinated water molecules. nih.gov

Ligand substitution can also be performed on pre-formed this compound complexes. For instance, the chloride ligand in the (R-APDI)CoCl complex can be replaced by a methyl group to yield the corresponding (R-APDI)CoCH3 compound. nih.gov

Initial ComplexReagentFinal ComplexObservationReference
[Co(H2O)6]2+ (pink)Concentrated HCl[CoCl4]2- (blue)Color change, coordination number change (6 to 4) libretexts.orgchemguide.co.uk
[Co(H2O)6]2+ (pink)Excess NH3[Co(NH3)6]2+ (straw-colored)Color change, subsequent oxidation to Co(III) in air libretexts.org
(RAPDI)CoClMethylating agent(RAPDI)CoCH3Substitution of chloride by a methyl group nih.gov

Oxidation and Reduction Pathways involving Cobalt Centers in Complex Formation

The formation of various cobalt complexes is often achieved through carefully controlled oxidation or reduction of the cobalt center. The stability and structure of the resulting complex are intimately linked to the metal's oxidation state and the coordinating ligands.

As previously discussed, the stepwise reduction of (R-APDI)CoCl2 is a prime example of how redox chemistry dictates complex formation. acs.orgnih.gov The initial one-electron reduction yields a cobalt(I) monochloride complex. A subsequent one-electron reduction does not simply produce a Co(0) monochloride species but instead leads to a significant rearrangement, forming the bis(chelate) (R-APDI)2Co complex, which is best described as a high-spin Co(II) center coupled to two radical anion ligands. acs.orgnih.gov This illustrates that redox events at the metal center can be coupled with ligand-centered redox activity and structural reorganization.

Conversely, oxidation pathways are critical for accessing higher-valent cobalt complexes. For example, some cyclopentadienyl (B1206354) cobalt complexes bearing a redox-active phenylenediamide ligand can undergo a reversible two-electron oxidation, generating a Co(III) center with a neutral ligand from a neutral Co(I) or Co(II) precursor. chemrxiv.org In the context of water oxidation catalysis, pathways involving the formation of high-valent Co(IV)-oxyl species are proposed as key steps. nih.govacs.org These species are generated through the removal of electrons from lower-valent cobalt-hydroxo or cobalt-oxo precursors, triggering the formation of O-O bonds. nih.govacs.org

Solid-State Gas-Solid Reactions (e.g., Nitrosylation)

This compound and its related complexes can exhibit reactivity in the solid state, particularly in reactions with gases. These gas-solid reactions can lead to the formation of new complexes without the need for a solvent, sometimes proceeding as a single-crystal-to-single-crystal transformation. mdpi.com

A well-documented example is the solid-phase nitrosylation of certain cobalt(II) complexes. mdpi.comresearchgate.net When solid, crystalline samples of a cobalt(II) complex with a salen-type ligand, Co(L), are exposed to nitric oxide (NO) gas, a reaction occurs to form the cobalt nitrosyl complex, Co(NO)(L). mdpi.commdpi.com This chemisorption is accompanied by a visible color change of the crystals from red to black. mdpi.com

The reaction is often reversible; heating the resulting Co(NO)(L) solid can stoichiometrically remove the nitric oxide, regenerating the original Co(L) complex. mdpi.com Powder X-ray diffraction (PXRD) studies have shown that the crystallinity of the material can be retained throughout the cycle of NO chemisorption and subsequent desorption, indicating a robust crystal lattice. mdpi.com The formation of the nitrosyl product can be confirmed by infrared spectroscopy, which shows a characteristic ν(NO) stretching band. mdpi.com

Reactant (Solid)Reactant (Gas)Product (Solid)Reaction TypeKey ObservationReference
Co(L)NOCo(NO)(L)Gas-Solid ChemisorptionReversible; color change from red to black mdpi.commdpi.com

Reactivity as a Lewis Acid in Organic Transformations

In addition to its redox activity, cobalt(II) chloride can function as a mild Lewis acid, accepting an electron pair to activate substrates in organic reactions. This property makes it an inexpensive and useful catalyst for various organic transformations. orientjchem.org

For example, cobalt(II) chloride has been shown to effectively catalyze the one-pot synthesis of 2-substituted and 3-substituted-4(3H)-quinazolinones. orientjchem.org In these reactions, the cobalt salt is believed to activate carbonyl or imine groups towards nucleophilic attack, facilitating the cyclization and condensation steps.

In more complex catalytic systems, a this compound species can serve as a precursor to a catalytically active species that works in concert with another Lewis acid. This cooperative catalysis can significantly enhance reaction efficiency and selectivity. A catalytic system comprising a cobalt complex and a Lewis acid like trimethylaluminum (B3029685) (AlMe3) can promote the hydrocarbofunctionalization of alkynes through C-H activation. nih.gov Similarly, a pincer cobalt(I) monochloride complex, (iPrPNP)CoCl, is a precursor for catalysts used in the hydrogenation of CO2 to formate (B1220265). acs.orgresearchgate.net The activity of these catalysts is dramatically increased when paired with a Lewis acid such as lithium triflate (LiOTf), which is thought to stabilize charged intermediates formed during the catalytic cycle. acs.orgresearchgate.net The combination of cobalt salts and Lewis acids has also been found to be an effective catalytic system for the Beckmann rearrangement of cycloalkanone oximes to their corresponding lactams under mild conditions. scirp.org

Cobalt Species/PrecursorCo-catalyst/AdditiveOrganic TransformationRole of CobaltReference
Cobalt(II) chlorideNoneSynthesis of 4(3H)-quinazolinonesMild Lewis acid catalyst orientjchem.org
(iPrPNP)CoClLithium triflate (LiOTf)CO2 hydrogenationPrecursor to active catalyst in a cooperative system acs.orgresearchgate.net
Co(acac)3/dpppAlMe3Hydrocarbofunctionalization of alkynesComponent of a cooperative catalytic system nih.gov
Cobalt(II) chlorideVarious Lewis acidsBeckmann rearrangementCo-catalyst activating the oxime scirp.org

Coordination Chemistry of Cobalt Monochloride Complexes

Formation of Cobalt(II) Chloride Complexes with Diverse Ligand Systems

Cobalt(II) chloride readily reacts with a multitude of Lewis bases, acting as ligands, to form coordination complexes. The nature of the ligand significantly influences the resulting complex's geometry, stability, and properties.

Nitrogen Donor Ligands (e.g., Pyridine (B92270), Amine, Bis(imino)pyridine, Ethylenediamine (B42938), Salen-type)

Nitrogen-containing ligands are a prominent class of compounds that form stable complexes with cobalt(II) chloride.

Pyridine and its derivatives: Pyridine (py) can form multiple complexes with cobalt(II) chloride. For instance, a 4:1 complex, [CoCl₂(py)₄], exhibits a trans-octahedral geometry. bris.ac.uk There are also complexes with a 2:1 ligand-to-metal ratio, CoCl₂(py)₂, which can exist as a polymeric pink form with octahedral cobalt centers or a blue monomeric form with a tetrahedral structure. bris.ac.uk The introduction of substituents on the pyridine ring can influence the stability of the resulting geometry; bulkier ligands tend to favor the tetrahedral form. bris.ac.uk Other pyridine-type ligands like aminopyridine also form well-defined complexes. researchgate.net

Amine Ligands: Simple amine ligands, such as those derived from amino acids and aromatic amines, react with cobalt(II) chloride to yield physiologically active compounds. nih.gov

Bis(imino)pyridine Ligands: These tridentate ligands form well-defined cobalt(II) chloride complexes. researchgate.netacs.orgresearchgate.net The synthesis often involves a one-pot template reaction of the appropriate α,α'-dioxo-pyridine derivative with an aniline (B41778) and cobalt(II) chloride. acs.org Enantiopure C₁-symmetric bis(imino)pyridine cobalt chloride complexes have been synthesized and serve as catalysts for asymmetric hydrogenation. nih.govacs.org

Ethylenediamine: As a bidentate ligand, ethylenediamine (en) forms chelate complexes with cobalt(II) chloride. The direct reaction of cobalt(II) chloride hexahydrate and ethylenediamine can lead to the formation of complexes like tris(ethylenediamine)cobalt(II) chloride, [Co(en)₃]Cl₂. nih.gov The resulting [Co(en)₃]²⁺ cation has a distorted octahedral geometry. nih.gov The synthesis of trans-[CoCl₂(en)₂]Cl can be achieved by reacting cobalt(II) chloride with ethylenediamine in the presence of hydrochloric acid and oxygen. wikipedia.org

Salen-type Ligands: While not explicitly detailed in the provided search results, the general reactivity of cobalt(II) chloride with multidentate nitrogen-donor ligands suggests that Salen-type ligands, which are tetradentate, would also form stable complexes, typically resulting in square planar or distorted square planar geometries.

Phosphine (B1218219) Ligands

Phosphine ligands also form a variety of complexes with cobalt(II) chloride.

Triphenylphosphine (B44618): Reacting cobalt(II) chloride with triphenylphosphine (P(C₆H₅)₃) results in the formation of a tetrahedral complex, CoCl₂[P(C₆H₅)₃]₂. wikipedia.orgbionity.com

Other Phosphine Ligands: Hindered diphenylphosphine (B32561) ligands, such as tert-butyl(diphenyl)phosphine and (S)-(+)neomenthyldiphenylphosphine, have been used to synthesize novel cobalt complexes. nih.govdoaj.org The reaction of cobalt(II) chloride with an excess of these phosphines in ethanol (B145695) yields the desired complexes. nih.gov Similarly, tri-(2-cyanoethyl)phosphine (CEP) reacts with cobalt(II) chloride to form a blue complex with a pseudo-tetrahedral cobalt(II) center. rsc.org The coordination environment in these complexes is typically a distorted tetrahedron, with the cobalt(II) center bonded to two chloride ions and two phosphine ligands. unibo.it

Macrocyclic Ligands (e.g., Terpyridine Macrocycles, Corroles)

Macrocyclic ligands encapsulate the metal ion, often leading to complexes with unique properties.

Terpyridine Macrocycles: Terpyridine-based macrocyclic ligands form stable complexes with cobalt(II). nih.govcapes.gov.br For example, a macrocycle prepared from bis-6,6''-(α-methylhidrazino)-4'-phenyl-2,2':6'',2''-terpyridine and glyoxal (B1671930) forms a seven-coordinate cobalt(II) complex. capes.gov.br The geometry of these complexes can be influenced by the specific macrocycle and other coordinating species.

Corroles: While specific examples with cobalt(II) chloride were not found in the initial search, the general principles of macrocyclic chemistry suggest that corrin-based ligands, which are structurally related to corroles, form stable cobalt complexes, the most famous being Vitamin B₁₂.

Other Macrocycles: Cobalt(II) chloride reacts with various other macrocyclic ligands. For instance, it forms complexes with 1,8-diaminonaphthalene-based tetraamide macrocyclic ligands and o-phenylenediamine-derived macrocycles. nih.govnih.gov The cobalt(II) ion is typically coordinated within the macrocyclic cavity, with chloride ions often occupying axial positions to complete the coordination sphere. nih.gov Tetra-aza macrocycles like 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane (B173376) (tbcyclen) also form cobalt(II) chloride complexes, which can exhibit trigonal-bipyramidal geometry. researchgate.net

Structural Isomerism in Cobalt(II) Chloride Coordination Compounds (e.g., cis/trans Isomers)

Isomers are compounds with the same molecular formula but different arrangements of atoms. In coordination chemistry, structural isomerism is a key feature. One common type is geometrical isomerism, particularly cis and trans isomerism.

In octahedral complexes of the type [MA₄B₂], like [CoCl₂(en)₂]⁺, two geometric isomers are possible: cis, where the two chloride ligands are adjacent to each other, and trans, where they are opposite each other. doubtnut.com The cis isomer of [CoCl₂(en)₂]⁺ is optically active, meaning it has a non-superimposable mirror image, while the trans isomer is not. doubtnut.com The interconversion between cis and trans isomers of [CoCl₂(en)₂]⁺ can be monitored by UV-vis spectroscopy. wikipedia.org

Another example is found in the tetrahydrate of cobalt(II) chloride, CoCl₂·4H₂O, which exists as the cis-[CoCl₂(H₂O)₄] isomer. bris.ac.uk This is noteworthy because typically, bulky ligands like chloride would be expected to adopt a trans configuration to minimize steric repulsion. The stability of the cis isomer in this case is attributed to hydrogen bonding interactions between the chloride ligands and water molecules of adjacent complex molecules in the crystal lattice. bris.ac.uk

Geometrical Configurations and Stereochemistry

The coordination number and the nature of the ligands determine the geometry of cobalt(II) chloride complexes. Common geometries include octahedral and tetrahedral, but distorted geometries are also prevalent.

Distorted Square Planar Geometries

While octahedral and tetrahedral geometries are more common for cobalt(II), distorted square planar arrangements can also occur, particularly with certain multidentate ligands. The search results indicate that cobalt(II) complexes with tetraazo macrocyclic ligands can adopt a distorted square pyramidal geometry, which is closely related to a square planar arrangement. rsc.org For example, the complex formed with 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane (B1230232) (12-TMC) and a chloride ion, [Co(12-TMC)Cl]⁺, has a distorted square pyramidal geometry where the cobalt(II) ion lies above the basal plane formed by the macrocycle. rsc.org

The formation of a strictly square planar cobalt(II) chloride complex would be less common due to the electronic configuration of Co(II) (d⁷), which does not inherently favor this geometry as strongly as d⁸ ions like Ni(II). However, the chelate effect of certain ligands can enforce a geometry that approaches square planar.

Octahedral and Tetrahedral Coordination

Cobalt chloride complexes exhibit a remarkable structural diversity, with octahedral and tetrahedral geometries being the most prevalent. The specific geometry adopted is influenced by factors such as the oxidation state of the cobalt ion, the nature of the ligands, and the crystallization conditions.

Octahedral Geometry: In an octahedral arrangement, the central cobalt ion is coordinated to six ligands. This is a common geometry for Co(II) and Co(III) complexes. libretexts.orgresearchgate.net For instance, anhydrous cobalt(II) chloride (CoCl₂) possesses a cadmium chloride structure where each cobalt ion is octahedrally coordinated. wikipedia.org The well-known pink hexahydrate, CoCl₂·6H₂O, contains discrete trans-[CoCl₂(H₂O)₄] molecules with an octahedral arrangement of four water molecules and two chloride ions around the cobalt center. bris.ac.uk Similarly, the pink α-form of the complex with pyridine, Co(py)₂Cl₂, features a polymeric structure built from octahedrally coordinated cobalt centers. bris.ac.uk Dinuclear complexes can also feature this geometry; in [Co₂Cl₄(diglyme)]ₙ, two octahedral cobalt ions are connected by double chloride bridges. researchgate.net

Tetrahedral Geometry: A coordination number of four typically results in a tetrahedral geometry, particularly with large ligands where a higher coordination number is sterically hindered. libretexts.org The [CoCl₄]²⁻ ion is a classic example of a blue-colored tetrahedral cobalt(II) complex. libretexts.orgpurdue.edu The structural transition from octahedral to tetrahedral coordination is often accompanied by a distinct color change. A prime example is the Co(py)₂Cl₂ complex, which exists as a blue β-form with a tetrahedral structure, in contrast to its pink octahedral polymer. bris.ac.uk Some compounds can even feature both geometries simultaneously. The dinuclear complex [CoCl₂(dme)]₂ contains two distinct cobalt ions: one with a distorted octahedral geometry and another with a distorted tetrahedral geometry, linked by a double chloride bridge. researchgate.net

Table 1: Examples of Octahedral and Tetrahedral Cobalt Chloride Complexes
CompoundCobalt Oxidation StateCoordination GeometryKey Structural FeaturesReference
Anhydrous CoCl₂Co(II)OctahedralCadmium chloride structure. wikipedia.org
[CoCl₂(H₂O)₄]·2H₂OCo(II)OctahedralPink-colored hexahydrate with trans-octahedral molecules. bris.ac.uk
α-Co(py)₂Cl₂Co(II)OctahedralPink-colored polymeric structure. bris.ac.uk
[CoCl₄]²⁻Co(II)TetrahedralClassic example of a blue-colored tetrahedral Co(II) complex. libretexts.orgpurdue.edu
β-Co(py)₂Cl₂Co(II)TetrahedralBlue-colored molecular complex. bris.ac.uk
[CoCl₂(dme)]₂Co(II)Octahedral & TetrahedralDinuclear complex containing both coordination geometries. researchgate.net

Pentagonal-Bipyramidal Coordination

Beyond the common octahedral and tetrahedral arrangements, cobalt can also form seven-coordinate complexes, most notably with a pentagonal-bipyramidal (PBP) geometry. This structure involves a central cobalt ion surrounded by five ligands in an equatorial plane and two ligands in the axial positions. researchgate.net This coordination environment is often achieved using large, planar pentadentate ligands, such as those derived from Schiff bases. scilit.comrsc.org

Research has shown that a family of acyclic pentadentate ligands based on 2,6-diacetylpyridine (B75352) bis(hydrazones) is particularly effective at forming PBP complexes with various transition metals, including cobalt(II). scilit.comresearchgate.net In these complexes, the N₃O₂ donor set of the ligand wraps around the cobalt ion in the equatorial plane. The two remaining axial positions are then occupied by monodentate ligands, such as isothiocyanate anions (NCS⁻) or solvent molecules like methanol (B129727). researchgate.netscilit.com For example, in the complex [Co(H₂daps)(MeOH)₂], the Schiff base ligand occupies the equatorial plane, while two methanol molecules sit in the axial positions. researchgate.net The specific nature of both the equatorial and axial ligands plays a critical role in tuning the magnetic properties of these seven-coordinate complexes. researchgate.netrsc.org

Table 2: Examples of Pentagonal-Bipyramidal Cobalt(II) Complexes
CompoundEquatorial LigandAxial LigandsKey FeatureReference
[Co(H₂L¹)(NCS)₂]2,6-diacetylpyridine bis(isonicotinoylhydrazone) (H₂L¹)NCS⁻, NCS⁻Pentadentate Schiff base enforces PBP geometry. scilit.com
[Co(H₂daps)(MeOH)₂]2,6-bis(1-salicyloylhydrazonoethyl) pyridine (H₄daps)MeOH, MeOHSystematic study of magnetic anisotropy. researchgate.net
[Co(H₄daps)(NCS)₂]2,6-bis(1-salicyloylhydrazonoethyl) pyridine (H₄daps)NCS⁻, NCS⁻Axial positions occupied by isothiocyanate anions. researchgate.net
[Co(Phpz)Cl₂]1,4-bis(2-pyridylethyl)homopiperazine (Phpz)Cl⁻, Cl⁻Complex exhibits significant trigonal-bipyramidal character. nih.gov

Spin States and Magnetic Exchange Coupling in Coordination Complexes

The electronic configuration of cobalt, particularly the d-electrons, gives rise to interesting magnetic properties, including the phenomena of spin states and magnetic exchange coupling.

Spin States: The filling of d-orbitals in a transition metal complex can result in either a high-spin or a low-spin state, depending on the balance between the crystal field splitting energy (Δ) and the electron pairing energy. libretexts.orglibretexts.org For cobalt(II) (a d⁷ ion), tetrahedral complexes are typically high-spin. scielo.org.mx Octahedral Co(II) complexes are also generally high-spin, unless coordinated to very strong-field ligands that cause a large splitting energy, favoring a low-spin configuration. stackexchange.com

Cobalt(I) complexes (d⁸) add another layer of complexity. Research on bis(imino)pyridine cobalt monochloride compounds, such as (ⁱPrAPDI)CoCl, has revealed fascinating spin crossover behavior. acs.orgnih.gov At room temperature, this complex exhibits an S=1 (triplet) state. This is not a simple Co(I) state but arises from a high-spin Co(II) center (S=3/2) that is antiferromagnetically coupled to a radical anion ligand (S=1/2). acs.orgnih.gov As the temperature is lowered, the Co(II) ion transitions to its low-spin form (S=1/2), and the continued antiferromagnetic coupling results in a diamagnetic (S=0) ground state. acs.orgnih.gov In contrast, some four-coordinate, planar Co(I) chloride complexes with sterically demanding pincer ligands are forced into a low-spin (S=0) state, demonstrating that geometry can dictate the spin state. nih.gov

Magnetic Exchange Coupling: In complexes containing more than one cobalt ion, the individual magnetic moments can interact through a phenomenon known as magnetic exchange coupling. This interaction, mediated by bridging ligands, can be either ferromagnetic (aligning the spins) or antiferromagnetic (opposing the spins).

Studies on dinuclear cobalt(II) complexes bridged by chloride ions, such as [Co(bpy)Cl₂]₂, have shown weak ferromagnetic coupling between the metal centers. figshare.comacs.org In contrast, extremely strong antiferromagnetic exchange has been observed in certain trinuclear Co(II) complexes. rsc.org In a complex where three (CoCl₂) units are coordinated to a hexaazatrinaphthylene (HATNA) trianion ligand, the strong interaction between the cobalt centers and the radical ligand leads to a record-breaking antiferromagnetic Co-Co coupling. rsc.org

Table 3: Magnetic Properties of Selected Cobalt Chloride Complexes
CompoundCobalt Oxidation StateMagnetic PhenomenonKey Research FindingReference
(ⁱPrAPDI)CoClFormal Co(I)Spin CrossoverS=1 state at room temp (high-spin Co(II) + radical); S=0 at low temp (low-spin Co(II) + radical). acs.orgnih.gov
(ᵗBuPNP)CoClCo(I)Low-Spin StateSteric hindrance enforces a planar geometry and a diamagnetic (S=0) ground state. nih.gov
[Co(bpy)Cl₂]₂Co(II)Ferromagnetic CouplingDinuclear complex with weak ferromagnetic interaction between Co(II) centers via chloride bridges. figshare.comacs.org
{(K⁺)(crypt)}{(CoIIC l₂)₃(HATNA)}⁻Co(II)Antiferromagnetic CouplingTrinuclear complex exhibiting extremely strong antiferromagnetic exchange. rsc.org

Polymeric and Supramolecular Structures involving Cobalt Chloride Units

Individual cobalt chloride coordination units can serve as building blocks for larger, more complex assemblies, forming both coordination polymers and supramolecular structures. These extended architectures are held together by either covalent-like coordination bonds or weaker non-covalent interactions.

Polymeric Structures: Coordination polymers are formed when bridging ligands link metal centers into one-, two-, or three-dimensional networks. Cobalt(II) chloride readily forms such structures. For example, the purple dihydrate, CoCl₂(H₂O)₂, is a coordination polymer where each cobalt center is coordinated to four doubly bridging chloride ligands and two trans water molecules, creating an infinite chain. wikipedia.org The pink form of Co(py)₂Cl₂ is also a polymer with bridging ligands creating an extended octahedral network. bris.ac.uk More complex polymeric chains can also be synthesized, such as [Co₂Cl₄(diglyme)]ₙ, where dinuclear cobalt units are linked by single chloride bridges into infinite chains. researchgate.net

Supramolecular Structures: Supramolecular assembly relies on non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces to organize molecules into well-defined, larger structures. The reaction of cobalt(II) chloride with the multinucleating ligand 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz) can yield a supramolecular linear polymer with the formula [{(μ-Cl)₂(MeCN)Co(tppz)Co(CoCl₄)}ₙ]. tandfonline.com In this structure, different cobalt coordination environments, including [CoCl₄]²⁻ anions, are linked together in a repeating fashion. tandfonline.com Other research has focused on using ligands like pyridine and pyrazole (B372694) to build supramolecular assemblies where hydrogen bonding and π-stacking interactions are the crucial structure-directing forces. bohrium.com These weaker interactions can lead to complex arrangements, such as the encapsulation of chloride counter-ions within a host cavity formed by the larger assembly. bohrium.com The self-assembly of cobalt chloride with adenosine (B11128) 5'-monophosphate (AMP) can even lead to the formation of a metallogel, a soft material with a network structure held together by coordination and other non-covalent forces. acs.org

Catalytic Applications and Mechanistic Insights Involving Cobalt Monochloride

Homogeneous Catalysis

Cobalt monochloride is a key component in several industrially significant homogeneous catalytic processes. It is often used to generate the active catalytic species in situ. These applications range from the production of aldehydes and synthetic fuels to the synthesis of fine chemicals and complex organic molecules. samaterials.com

Hydroformylation, or the oxo process, is a major industrial reaction that converts alkenes, carbon monoxide (CO), and hydrogen (H₂) into aldehydes. libretexts.org These aldehydes are valuable intermediates for producing alcohols, carboxylic acids, and other chemicals. samaterials.comincatt.nl Cobalt-based catalysts, often derived from cobalt(II) chloride, were the first to be used for this process and are still relevant, particularly for the hydroformylation of longer-chain olefins. samaterials.comwikipedia.orgincatt.nl

The active catalyst in traditional cobalt-catalyzed hydroformylation is hydridocobalt tetracarbonyl (HCo(CO)₄). libretexts.org This species is typically formed in situ from a precatalyst like dicobalt octacarbonyl (Co₂(CO)₈), which can be prepared from cobalt(II) chloride. libretexts.orgincatt.nl The reaction is generally carried out at high pressures (up to 100 atm) and temperatures (around 100°C). libretexts.org

The catalytic cycle, as elucidated by Heck and Breslow, involves several key steps: wikipedia.org

Catalyst Formation : The active catalyst, HCo(CO)₄, is generated from its precursor. libretexts.org

Olefin Coordination : A CO ligand dissociates from the 18-electron HCo(CO)₄ to form a 16-electron intermediate, which then coordinates with the alkene. wikipedia.org

Migratory Insertion : The coordinated alkene inserts into the cobalt-hydride bond, forming an alkylcobalt tricarbonyl species. This step can result in either a linear or a branched alkyl group. libretexts.org

CO Addition : A molecule of CO coordinates to the vacant site on the cobalt center. libretexts.org

Acyl Formation : The alkyl group undergoes migratory insertion into a C-O bond, forming an acylcobalt species. wikipedia.org

Hydrogenolysis : The rate-limiting step involves the reaction with H₂ (oxidative addition) or another molecule of HCo(CO)₄ to form a cobalt dihydrido acyl complex. libretexts.orgutwente.nl

Reductive Elimination : The final aldehyde product is released through reductive elimination, regenerating the active catalyst for the next cycle. wikipedia.orglibretexts.org

Recent studies have focused on improving the efficiency and lowering the harsh reaction conditions of cobalt-catalyzed hydroformylation. For instance, the addition of triphenylphosphine (B44618) oxide has been shown to significantly reduce the preactivation time of the Co₂(CO)₈ precatalyst. incatt.nl

Table 1: Effect of Syngas Composition on 1-Octene Hydroformylation using a Co₂(CO)₈ Catalyst

CO:H₂ RatioSyngas Pressure (bar)Temperature (°C)Conversion (%)
1:3205090
1:1205035
1:155069

Data sourced from studies on cobalt hydroformylation, illustrating the sensitivity of the reaction to the composition and pressure of the synthesis gas. incatt.nl

The Fischer-Tropsch (FT) synthesis is a crucial industrial process for producing liquid hydrocarbons (synthetic fuels) from synthesis gas (syngas), a mixture of CO and H₂. samaterials.comnih.gov Cobalt-based catalysts are preferred for this process when using natural gas-derived syngas due to their high activity and selectivity towards long-chain linear alkanes. nih.gov Cobalt(II) chloride can serve as a precursor for preparing these catalysts. samaterials.comrsc.org

The preparation of the active catalyst from CoCl₂ involves careful control of conditions to ensure the formation of cobalt oxide, which is then reduced to metallic cobalt nanoparticles, the active phase for the FT reaction. rsc.org The presence of residual chloride ions on the catalyst surface can negatively impact its activity, making the activation procedure critical. rsc.org

The mechanism of FT synthesis on cobalt catalysts is complex and still debated, but it is generally accepted to involve the following stages: nih.govdigitellinc.com

CO Adsorption and Dissociation : CO and H₂ from the syngas adsorb onto the surface of the metallic cobalt nanoparticles. The C-O bond in CO is cleaved to form surface-bound carbide (C*) and oxide species.

Monomer Formation : The surface carbide is hydrogenated to form CHₓ monomers (e.g., CH₂, CH₃).

Chain Growth (Polymerization) : The CHₓ monomers polymerize on the catalyst surface to form longer hydrocarbon chains. This can occur through mechanisms like the carbide mechanism (coupling of CHₓ species) or the CO insertion mechanism. nih.govdigitellinc.com

Chain Termination and Product Desorption : The growing hydrocarbon chains terminate by processes such as hydrogenation to form alkanes or dehydrogenation to form alkenes, which then desorb from the catalyst surface.

Studies have shown that chain growth is a highly reversible process and that the pressure of CO plays a significant role in determining the chain-growth probability versus the CO consumption rate. nih.gov

The conversion of carbon dioxide (CO₂) into valuable chemicals like formate (B1220265) (a salt of formic acid) is a key area of research for carbon capture and utilization. researchgate.netacs.org Homogeneous cobalt catalysts derived from this compound have shown significant promise in this area. acs.orgnih.gov

Specifically, pincer-ligated cobalt(I) complexes, which can be synthesized from this compound precursors like (ⁱPrPNP)CoCl, are effective precatalysts for the hydrogenation of CO₂ to formate. researchgate.netacs.orgnih.gov The (ⁱPrPNP)CoCl complex serves as a starting material for generating various active cobalt precatalysts, including a cationic dicarbonyl cobalt complex, [(ⁱPrPNP)Co(CO)₂]⁺. acs.orgnih.gov

When combined with a Lewis acid such as lithium triflate (LiOTf), this catalytic system demonstrates high activity. acs.orgnih.gov The reaction mechanism is thought to involve the insertion of CO₂ into a cobalt-hydride (Co-H) bond, followed by the dissociation of the formate anion. acs.org

Table 2: Performance of Cobalt Pincer Complex Precatalysts in CO₂ Hydrogenation to Formate

PrecatalystLewis AcidPressure (psi)Temperature (°C)Turnover Number (TON)
[(ⁱPrPNP)Co(CO)₂]⁺LiOTf100045~30,000
(ⁱPrPNP)Fe(H)CO(BH₄) (for comparison)---59,000

Data sourced from research on pincer cobalt precatalysts, highlighting their effectiveness in converting CO₂ to formate. acs.orgnih.gov

This compound-derived catalysts are also employed in the hydrogenation of various unsaturated organic compounds, including alkenes. google.comosti.gov This transformation is atom-economical and provides access to a wide range of saturated compounds used as intermediates and bulk products. osti.gov While noble metals like rhodium and palladium are common, cobalt offers a more abundant and less expensive alternative. osti.gov

Cobalt complexes with specific ligands, such as bisoxazoline or pyridine(diimine), can catalyze the hydrogenation of alkenes using molecular hydrogen (H₂). osti.govacs.org For example, a novel bisoxazoline-ligated cobalt(II) dichloride complex has been shown to effectively hydrogenate a variety of alkenes, including those with electron-neutral and electron-donating groups, as well as heterocycles and internal alkenes, under mild conditions. osti.gov

Furthermore, cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been achieved with high yields and excellent enantioselectivities, producing valuable chiral carboxylic acids like Naproxen and (S)-Flurbiprofen. nih.govnih.gov Deuterium labeling studies suggest that the mechanism can involve homolytic H₂ cleavage by a Co(0) species and subsequent cis-addition across the double bond. nih.gov

Cobalt(II) chloride is an effective catalyst for cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. nih.govresearchgate.net It is particularly useful in reactions involving Grignard reagents (organomagnesium compounds). nih.gov These cobalt-catalyzed reactions provide an alternative to more commonly used palladium or nickel catalysts and can offer unique reactivity, such as the facile synthesis of quaternary carbon centers. nih.gov

A combination of cobalt(II) chloride and a phosphine (B1218219) ligand, such as 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) or 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), serves as an excellent precatalyst for the cross-coupling of alkyl halides (primary, secondary, and tertiary) with allylic and benzylic Grignard reagents. nih.gov

The reaction mechanism is believed to involve radical intermediates. nih.govnih.gov The cobalt catalyst facilitates the generation of an alkyl radical from the alkyl halide. This radical nature means that the original stereochemistry of the alkyl halide is often lost, which opens possibilities for asymmetric cross-coupling if chiral ligands are employed. nih.gov The scope of the reaction includes various Grignard reagents like benzyl, methallyl, and crotyl magnesium halides. nih.gov

Table 3: Examples of Cobalt-Catalyzed Cross-Coupling of Alkyl Halides with Grignard Reagents

Alkyl Halide PartnerGrignard Reagent PartnerLigandKey Feature/Application
Secondary/TertiaryAllyl GrignardDPPESynthesis of quaternary carbon centers
Primary/SecondaryBenzyl GrignardDPPPBenzylation of alkyl centers
Halo AcetalsAryl GrignardDiamineDiastereoselective synthesis of optically active THF derivatives

This table summarizes findings from studies on cobalt-catalyzed cross-coupling reactions. nih.govnih.gov

Cobalt(II) chloride has proven to be an efficient and inexpensive catalyst for one-pot, multicomponent reactions, which are highly valued for their operational simplicity and efficiency in building molecular complexity. nih.gov A prime example is the synthesis of α-aminonitriles via the Strecker reaction. beilstein-journals.org α-Aminonitriles are important intermediates for the synthesis of amino acids and various nitrogen-containing heterocycles. beilstein-journals.org

In this reaction, a catalytic amount of CoCl₂ facilitates the three-component condensation of an aldehyde, an amine, and a cyanide source (like potassium cyanide) at room temperature. nih.govnih.gov The method is truly one-pot, as it does not require the pre-synthesis and isolation of the imine intermediate. The CoCl₂ likely acts as a mild Lewis acid, activating the components for the reaction.

This protocol is notable for its simplicity, short reaction times, use of cheap and commercially available reagents, and high yields of the desired products for a wide variety of aromatic and aliphatic aldehydes and amines. nih.gov

Table 4: Synthesis of α-Aminonitriles using Cobalt(II) Chloride Catalyst

AldehydeAmineCyanide SourceSolventYield (%)
BenzaldehydeAniline (B41778)KCNAcetonitrile (B52724)91
4-ChlorobenzaldehydeAnilineKCNAcetonitrile92
4-MethoxybenzaldehydeAnilineKCNAcetonitrile90
FurfuraldehydeAnilineKCNAcetonitrile88
BenzaldehydeBenzylamineKCNAcetonitrile93
BenzaldehydeAnilineTrimethylsilyl CyanideAcetonitrile~91

Data adapted from research on the CoCl₂-catalyzed one-pot synthesis of α-aminonitriles. nih.gov

C-H and C-X Activation Processes

The functionalization of otherwise inert C-H and C-X (where X is a halogen) bonds is a cornerstone of modern synthetic chemistry, offering atom-economical pathways to complex molecules. rsc.org Cobalt-based catalysts, often generated in situ from precursors like cobalt(II) chloride, have proven to be highly efficient for these transformations. rsc.orggoogle.com

C-H Activation: Cobalt-catalyzed C-H activation has seen significant progress, providing efficient and selective methods for creating new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. rsc.orgbeilstein-journals.org These reactions can proceed through various mechanisms, often involving low-valent cobalt species that are accessible from cobalt(II) precursors via reduction. pkusz.edu.cn For instance, low-valent cobalt complexes can engage in hydroarylation reactions, adding a C-H bond across a C-C multiple bond. pkusz.edu.cn Mechanistic studies and DFT calculations suggest that these reactions can initiate via an oxidative addition of the C-H bond to a low-valent cobalt center, forming a cobalt-hydride intermediate. beilstein-journals.org In other cases, particularly with Co(III) catalysts, the reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway to form a cobaltacycle intermediate. beilstein-journals.org

A notable example involves the use of a three-coordinate cobalt(I) complex, [Co(IMes)₂Cl], which undergoes intramolecular C(sp³)–H bond activation upon reaction with alkylating agents. researchgate.net This demonstrates the capacity of low-valent cobalt chloride complexes to mediate the cleavage of strong C-H bonds, a critical step in many catalytic functionalization reactions. researchgate.net Cobalt-catalyzed C-H activation has been successfully applied to the synthesis and functionalization of various heterocyclic compounds. rsc.org

C-X Activation: C-X activation involves the cleavage of a carbon-halogen bond by a transition metal complex, a fundamental step in numerous catalytic processes, especially cross-coupling reactions. numberanalytics.comnumberanalytics.com The primary mechanism for this activation is oxidative addition, where the metal center inserts into the C-X bond, forming new metal-carbon and metal-halogen bonds. numberanalytics.com This process increases the oxidation state of the metal. Cobalt complexes are effective in facilitating C-X activation, with their reactivity influenced by the metal's oxidation state and the surrounding ligand environment. numberanalytics.com

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic frameworks. Cobalt catalysts offer unique reactivity and selectivity in these transformations, including [2+2], [3+2], and Alder-ene type reactions. osu.eduorganic-chemistry.org

[2+2] and [3+2] Cycloadditions: Cobalt(I) catalysts, often generated from cobalt(II) halide precursors, have been developed for novel cycloaddition reactions between alkylidenecyclopropanes (ACPs) and alkynes. osu.edu Depending on the substrates, these reactions can yield either spiro[2.3]hex-4-enes via a [2+2] cycloaddition or alkylidenecyclopent-1-enes through a [3+2] pathway. osu.edu Similarly, cobalt-catalyzed oxidative [3+2] cycloaddition cascades have been developed for the efficient synthesis of nitrogen-containing tricyclic heterocycles like pyrrolo- and imidazo-[2,1-a]isoquinolines. rsc.org

Alder-Ene vs. [2+2] Cycloaddition: The chemoselectivity of cobalt-catalyzed reactions can be finely tuned. In the transformation of cyclic alkenes with internal alkynes, the reaction pathway can be directed towards either an Alder-ene reaction or a [2+2] cycloaddition. organic-chemistry.org Studies have shown that the choice of bidentate phosphine ligand used with a cobalt bromide precursor is critical. For instance, using CoBr₂(dppe) favors the Alder-ene product, while CoBr₂(dppp) promotes the [2+2] cycloaddition, a difference attributed to the ligand's bite angle. organic-chemistry.org

Mechanistic Aspects: Mechanistic and computational studies of [2π + 2π] cycloadditions catalyzed by a cationic cobalt(I) complex have revealed a classical Co(I)-Co(III) redox cycle. nih.gov In this cycle, the oxidative cyclization step was identified as being rate-limiting. nih.gov These methodologies are attractive due to their use of an earth-abundant metal, mild reaction conditions, and tolerance of various functional groups. nih.gov

Electrocatalysis

Cobalt-based materials, often derived from cobalt chloride, are prominent electrocatalysts for critical energy conversion reactions due to their high activity and lower cost compared to precious metals like platinum and iridium. mdpi.com They are particularly effective for the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), the two half-reactions of water splitting.

Oxygen Evolution Reactions (OER)

The OER is a key bottleneck in electrochemical water splitting due to its sluggish kinetics. researchgate.net Cobalt-based catalysts, including oxides, hydroxides, and molecular complexes, are among the most promising non-precious metal catalysts for this reaction. mdpi.comresearchgate.net The catalytic activity is often attributed to Co(III)/Co(IV) redox cycles on the catalyst surface. nih.gov

Research has focused on nanoengineering cobalt materials to enhance their performance. Hierarchically porous cobalt electrocatalysts synthesized via a dynamic hydrogen bubble templating method have shown excellent OER performance, with active sites identified as Co(OH)₂ surface species and a cubic Co₃O₄ phase. mdpi.com The performance of various cobalt-based OER catalysts is summarized in the table below.

Catalyst MaterialMediumOverpotential (η) @ 10 mA/cm²Tafel Slope (mV/dec)Reference
Porous Co Electrocatalyst (Co@Cu-30)Alkaline360 mV37 mV/dec mdpi.com
Co Nanostructure (K-500)1 M KOH (Alkaline)170 mV68.32 mV/dec nih.gov
Co Nanostructure (K-500)0.5 M H₂SO₄ (Acidic)234 mV72.47 mV/dec nih.gov
Molecular Co ComplexPhosphate Buffer (pH 11)520 mVNot Reported rsc.org

Hydrogen Evolution Reactions (HER)

The HER is the cathodic half-reaction of water splitting. While platinum is the benchmark catalyst, its scarcity and high cost have driven research into alternatives. Cobalt-based materials have shown great promise for HER, particularly in alkaline and neutral media. mdpi.com

The incorporation of ligands or other elements can dramatically boost the HER activity of cobalt catalysts. For example, co-electrodepositing Co₃O₄ with 2,2′-dipyridylamine significantly lowers the required overpotential. rsc.org Similarly, fluoride (B91410) incorporation into a cobalt oxide matrix has been shown to improve electronic density and conductivity, leading to exceptional HER performance. rsc.org The performance of several cobalt-based HER catalysts is detailed in the table below.

Catalyst MaterialMediumOverpotential (η) @ 10 mA/cm²NotesReference
Co₃O₄-dpa-C NanosheetsAlkaline54 mVCompared to 324 mV for pure Co₃O₄. rsc.org
Fluoride-incorporated CoO (CoO–F/Co)1.0 M KOH (Alkaline)15 mVPerformance comparable to noble metal catalysts. rsc.org
(CoDMG)₄-CoPc on Glassy CarbonNot SpecifiedDecreased overpotential by ~360 mV vs. bare electrode.Supramolecular complex. researchgate.net
Co(HBMIMPh2)₂₂DMFCompetitive performance in terms of overpotential and Faradaic efficiency.Molecular catalyst benchmarked against other Co complexes. nih.gov

Catalytic Reaction Mechanisms

Understanding the detailed mechanisms of catalytic reactions is crucial for the rational design of more efficient catalysts. rsc.org This involves identifying key intermediates and determining the energetic landscape of the reaction pathway, including the structures and energies of transition states. xaktly.com

Investigation of Transition States and Energy Barriers

Computational methods, particularly density functional theory (DFT), have become indispensable tools for elucidating the mechanisms of cobalt-catalyzed reactions. rsc.org These studies provide insights into the feasibility of proposed pathways by calculating the Gibbs free energy of intermediates and the energy barriers of transition states. acs.org A lower energy barrier corresponds to a faster reaction rate. xaktly.com

Several studies have calculated the energy barriers for key steps in reactions catalyzed by cobalt complexes:

For the hydroformylation of ethylene (B1197577) catalyzed by cationic cobalt(II) complexes, DFT calculations showed that the heterolytic H₂ activation is the rate-determining step, with a calculated energy barrier of 26.8 kcal/mol for the most favorable pathway. rsc.org

In a study of Co(III)-catalyzed C(sp²)-H alkoxylation, a key transition state associated with a concerted metalation-deprotonation process was calculated to have a high energy barrier of 43.2 kcal/mol, suggesting that this pathway is unlikely. semanticscholar.org

The interaction between cobalt pincer complexes and ammonia (B1221849) borane (B79455) for hydrogen production was also studied computationally. mdpi.com The energy barriers for key transition states were found to vary significantly with the metal center (Co, Ir, Fe, Ru) and the ligands. For one step, the energy barrier for the cobalt complex was 18.2 kcal/mol, which was lower than that for iron (44.7 kcal/mol) and ruthenium (43.7 kcal/mol), indicating a faster reaction rate for cobalt. mdpi.com

The table below summarizes some reported energy barriers for transition states in cobalt-catalyzed reactions.

Catalytic ProcessTransition State / StepCalculated Energy Barrier (kcal/mol)Reference
Hydroformylation (Cationic Co(II))Heterolytic H₂ Activation (Rate-Determining Step)26.8 rsc.org
Catalyst Activation (Co PN⁵P Pincer)Overall Barrier for Initial Phase26.0 acs.org
C(sp²)-H Alkoxylation (Co(III))Concerted Metalation-Deprotonation (TS16)43.2 semanticscholar.org
Hydrogen Production from Ammonia Borane (Co Pincer)First Step (8 → TS9-2a)18.2 mdpi.com
Hydrogen Production from Ammonia Borane (Co Pincer)Second Step (11' → TS11')21.0 mdpi.com

Role of Cobalt-Hydride Intermediates

Cobalt-hydride species are pivotal intermediates in a variety of catalytic transformations mediated by this compound-derived catalysts, including hydrogenation, hydroformylation, and hydrosilylation. nih.govkit.edu The formation of a cobalt-hydride (Co-H) bond is often a crucial step that enables the subsequent transfer of a hydride to an unsaturated substrate. The reactivity and stability of these intermediates are highly dependent on the ligand environment, the oxidation state of the cobalt center, and the reaction conditions.

In the context of alkene hydroformylation, 18-electron cobalt-hydride complexes such as (R,R)-(iPr-DuPhos)Co(CO)₂H have been isolated and characterized. nih.gov These species are competent in promoting the hydrogenation of substrates like styrene. Deuterium-labeling studies have demonstrated the reversible insertion of an alkene into the Co-D bond, a fundamental step in the catalytic cycle. nih.gov Similarly, in alkene hydrosilylation, [CNC] pincer cobalt(III) hydrides have been identified as effective catalysts. kit.edu The catalytic cycle is proposed to proceed via the insertion of an alkene into the Co-H bond, forming a key alkyl cobalt(III) intermediate. kit.edu

The oxidation state of the cobalt center plays a significant role in the reactivity of the hydride intermediate. For instance, in hydrogen evolution reactions, a Co(III)-H species can be formed, which upon reduction to a Co(II)-H intermediate, rapidly generates H₂. researchgate.net This process highlights the involvement of different cobalt oxidation states (Co(I), Co(II), and Co(III)) within a single catalytic cycle. researchgate.net Mechanistic studies have also pointed to the existence of hydrido cobaltates as active catalyst species in certain hydrogenation reactions. researchgate.net

Ligand-Based Hydrogenation Mechanisms

While classical organometallic mechanisms often involve direct hydride transfer from the metal center, an alternative pathway has emerged involving ligand-based hydrogenation. In these systems, the ligand is not merely a spectator but an active participant, storing and transferring hydrogen equivalents. nih.govchemrxiv.org This non-classical mechanism is often facilitated by redox-active or functional ligands that can cooperate with the cobalt center. nih.govgoettingen-research-online.de

A notable example involves cobalt complexes with dihydrazonopyrrole (DHP) ligands. nih.govacs.org These systems catalyze olefin hydrogenation under mild conditions through a radical hydrogen-atom transfer (HAT) pathway, which is distinct from typical mechanisms that proceed via Co-H intermediates. nih.govchemrxiv.orgacs.org Spectroscopic and computational studies indicate that the DHP ligand stores H₂ equivalents, enabling this alternative radical mechanism. nih.govacs.org The absence of observable Co-H species during the reaction further supports the ligand's central role in the hydrogenation process. nih.gov

This concept of metal-ligand cooperation extends to other systems. Redox-active pyridinyl-substituted diaminotriazine benzamidine (B55565) ligands, for example, can act as proton relays in hydrogen evolution. rsc.org The mechanism involves a ligand-based reduction rather than a metal-based one, forming a key cobalt hydride intermediate through a proton-coupled electron transfer process. rsc.org Similarly, pyridine-based diazo pincer ligands can undergo reversible hydrogen atom transfer, with the azo/hydrazo couple on the ligand being central to the catalytic activity. goettingen-research-online.de This strategy of outsourcing hydrogen storage to the ligand allows for novel mechanistic pathways and can influence the selectivity of the catalytic transformation. nih.gov

Spin Multiplicity and Regioselectivity in Catalytic Cycles

The open-shell nature of many cobalt complexes means that spin multiplicity can significantly influence the catalytic cycle, affecting reaction rates and selectivity. oup.com Cobalt(II) complexes, for instance, can exist in different spin states, and the transition between these states can be crucial for catalytic activity. Acceleration of key steps like β-hydride elimination has been observed for Co(II) in a high-spin state. researchgate.net

In catalytic hydrogenation, the spin state of cobalt intermediates can dictate the reaction pathway. Density Functional Theory (DFT) calculations on a cobalt-dihydrazonopyrrole system revealed a complex energy profile involving intermediates with different spin states. acs.org The pathway from the initial Co(II) complex to the active hydrogenated species involves transitions between S = 1/2 and S = 3/2 spin states. acs.org

The spin state, often modulated by the ligand field, also has a profound impact on regioselectivity. The choice of catalyst can determine the outcome of reactions like the ring-opening of epoxides, leading selectively to either linear or branched products. nih.gov In the hydrogenation of dienes such as trans-2-methyl-1,3-pentadiene, a cobalt-dihydrazonopyrrole catalyst showed selectivity for the hydrogenation of the terminal, disubstituted olefin. acs.org Furthermore, the catalyst also promoted isomerization of the internal double bond to the more thermodynamically stable position, a process likely influenced by the radical nature and spin state of the intermediates. acs.org The interplay between the spin state of the metal center and non-bonding interactions between the ligand and substrate is critical for achieving high regioselectivity. researchgate.netsemanticscholar.org

Influence of Ligand Design on Catalytic Activity and Selectivity

The design of the ligand architecture around the this compound precursor is a cornerstone of developing effective catalysts, as it directly influences electronic and steric properties, thereby controlling activity and selectivity. rsc.orgmdpi.com A wide array of ligand types, including phosphines, N-heterocyclic carbenes (NHCs), and various pincer ligands, have been explored to fine-tune the performance of cobalt catalysts. acs.orgresearchgate.net

Two distinct electronic structure regimes have been identified for highly active hydrogenation catalysts. acs.org The first involves redox-active ligands, such as pyridine(diimine) chelates, which allow for cooperative electron flow between the ligand and the metal. acs.org In these systems, more electron-donating ligands and smaller aryl substituents generally lead to improved performance. acs.org The second regime uses classic, strong-field ligands like phosphines, which confine the redox events primarily to the cobalt center. acs.org Strong-field pincer ligands are considered a good choice due to their strong σ-donating ability, which can increase the hydricity of Co-H intermediates. goettingen-research-online.de

The specific chelation of the ligand is also critical. Studies comparing tridentate and bidentate ligands have shown that increasing the chelate character can sometimes reduce catalytic activity. rsc.org For some oxidative coupling reactions, a combination of anionic chelate ligands with easily detachable, neutral co-ligands (like water or pyridine) is recommended for generating a successful catalyst. rsc.org In isoprene (B109036) polymerization, cobalt complexes with pyridine-oxime ligands have demonstrated very high activity, where the nature of the substituents on the oxime group affects both catalytic activity and thermal stability. mdpi.com Bidentate NHC ligands have also proven effective in supporting Co(II) for the hydrogenation of sterically hindered olefins. researchgate.net

The following table summarizes the effect of different ligand designs on the catalytic performance of cobalt-based systems.

Impact of Ligand Design on Cobalt Catalyst Performance

Ligand TypeKey Design FeatureInfluence on CatalysisExample ApplicationReference
Pyridine(diimine)Redox-active chelate, electron-donating substituentsEnables cooperative electron flow; more donating groups increase activity.Alkene Hydrogenation acs.org
Dihydrazonopyrrole (DHP)Ability to store H₂ equivalentsPromotes a radical, ligand-based hydrogenation mechanism.Olefin Hydrogenation nih.gov
Pincer Ligands ([CNC])Strong σ-donationStabilizes hydride intermediates and promotes high regioselectivity.Alkene Hydrosilylation kit.edu
Pyridine-OximeN-OH vs. N-OMe moietyAffects catalytic activity and thermal stability.Isoprene Polymerization mdpi.com
Bidentate NHCStrong σ-donor, sterically tunableEffective for hydrogenating hindered alkenes.Alkene Hydrogenation researchgate.net
Anionic N^N^N ChelateTridentate, dianionicCompared to bidentate ligands, higher chelation reduced activity in a specific system.Oxidative Coupling rsc.org

Theoretical and Computational Investigations of Cobalt Monochloride Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying transition metal complexes. It is widely used to model the behavior of cobalt-containing systems. frontiersin.orgdoi.org

DFT calculations are instrumental in elucidating the electronic structure of cobalt complexes, providing a fundamental understanding of their bonding and reactivity. These studies often focus on how different ligands influence the properties of the cobalt center and its bonds, including the cobalt-chloride bond.

Further investigations using DFT+U methods, which account for on-site Coulomb interactions, have been employed to accurately describe the electronic and geometric structures of cobalt and its oxides. ajol.info By exploring a range of effective U values, researchers can determine a common computational protocol to represent the properties of different cobalt phases accurately. ajol.info

Table 1: Selected DFT Findings on Electronic Structure of Cobalt Complexes

Complex Type Computational Method Key Findings Reference(s)
L₂CoCl₂ (L = NHC, bisphosphine) DFT, Mayer Bond Order NHC ligands are stronger donors than bisphosphines, weakening the trans Co-Cl bond. rsc.org
[(TMC)CoO₂]⁺ DFT, XAS Confirmed Co(III) oxidation state and side-on O₂ binding. nih.gov
Co, CoO, Co₃O₄ DFT+U Determined that Ueff = 3.0 eV appropriately describes mechanical, electronic, and magnetic structures. ajol.info

DFT is a powerful tool for mapping the potential energy surfaces of catalytic reactions, allowing for the identification of intermediates, transition states, and rate-determining steps. This is particularly valuable for complex processes like hydroformylation and water oxidation catalyzed by cobalt compounds.

Hydroformylation: DFT studies have been employed to investigate proposed reaction mechanisms for hydroformylation catalyzed by cationic cobalt(II) complexes. rsc.org Two primary mechanisms, the carbonyl dissociative and the associative pathways, have been computationally explored. Calculations have shown that for both mechanisms, the heterolytic activation of H₂ is the rate-determining step. rsc.org The energy barrier for this step was calculated to be significantly lower for the dissociative mechanism (26.8 kcal mol⁻¹) compared to the associative one (40.5 kcal mol⁻¹). rsc.org These studies also provide insights into regioselectivity, predicting the formation of the linear aldehyde as the dominant product, and show how modifying ligands can alter the electron density at the cobalt center to improve catalytic activity. rsc.org

Water Oxidation: The mechanism of water oxidation by cobalt-based catalysts is another area of intense computational investigation. frontiersin.orgdoaj.org DFT calculations are used to explore the feasibility of various proposed intermediates and pathways, with the oxygen-oxygen bond formation being the most critical and often rate-limiting step. frontiersin.org One proposed mechanism involves a water nucleophilic attack (WNA) on a high-valent cobalt-oxo species. frontiersin.orgrsc.org DFT calculations on binuclear cobalt phthalocyanine (B1677752) catalysts, for example, showed that the reaction barrier for the nucleophilic attack of OH⁻ was lower (1.67 eV) for a species where the oxidative charge was stabilized on the phthalocyanine ring, compared to a mononuclear complex (1.78 eV). rsc.org DFT calculations have also supported the existence of a highly oxidized [Co(III)₃Co(V)] intermediate in certain cubane-type catalysts, which is predicted to be the species that reacts with water to form the crucial O-O bond. nih.gov

Table 2: Calculated Energy Barriers for Cobalt-Catalyzed Reactions

Reaction Catalyst System Mechanism Step Calculated Barrier (DFT) Reference(s)
Hydroformylation Cationic Cobalt(II) H₂ Activation (Dissociative) 26.8 kcal mol⁻¹ rsc.org
Hydroformylation Cationic Cobalt(II) H₂ Activation (Associative) 40.5 kcal mol⁻¹ rsc.org
Water Oxidation Mononuclear Co-Phthalocyanine OH⁻ Nucleophilic Attack 1.78 eV rsc.org

DFT calculations can accurately predict a range of spectroscopic parameters, which serves as a vital link between theoretical models and experimental observations. This predictive power helps in the characterization of new compounds and in the interpretation of complex spectra.

For example, DFT calculations using functionals like B3LYP have been successfully used to predict spectroscopic parameters for molecules. researchgate.net By performing a regression analysis between calculated and experimental values for a known compound, it's possible to derive reasonable values for rotational constants of related species with high accuracy. researchgate.net

In the study of cobalt(II) complexes, DFT is used in conjunction with techniques like magnetic circular dichroism (MCD) and electron paramagnetic resonance (EPR) spectroscopy. nih.gov These combined computational and spectroscopic investigations provide detailed insights into the metal-binding sites. nih.gov Furthermore, DFT calculations have been crucial in understanding valence tautomerism in cobalt-dioxolene complexes. anu.edu.au By calculating the properties of different electronic isomers (e.g., low-spin Co(III)-catecholate vs. high-spin Co(II)-semiquinonate), DFT can predict which form is more stable and help interpret variable-temperature UV-vis and magnetic susceptibility data. anu.edu.au The agreement between DFT-calculated structural parameters and those determined by X-ray crystallography provides strong validation for the theoretical models. anu.edu.au

Reaction Mechanism Elucidation (e.g., Hydroformylation, Water Oxidation)

Molecular Dynamics Simulations for Reactive Systems

While DFT is excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide a dynamic picture of chemical systems, capturing the motion of atoms and molecules over time. For reactive systems, specialized MD techniques are necessary.

Reactive MD simulations are valuable for understanding the microscopic mechanisms by which the environment, such as a solvent, influences a chemical reaction. mdpi.com These simulations can capture the dynamics of bond formation and cleavage in real time, offering detailed insights into transient intermediates and transition states that are difficult to observe experimentally. mdpi.com

For transition metal complexes, path integral molecular dynamics (PIMD) has been used to simulate electron transfer reactions. researchgate.net For instance, an atomistic simulation of the cobalt hexammine(II/III) self-exchange reaction was performed using PIMD. researchgate.net This approach allows for the calculation of the outer sphere free energy barrier due to solvent reorganization and can yield a reaction rate in good agreement with experimental measurements. researchgate.net Classical MD simulations have also been used to study the hydration of Co(II) ions in aqueous solutions, providing detailed information on the structure of the hydration shells and the dynamics of water exchange, which can then be compared with experimental data from techniques like X-ray absorption spectroscopy. researchgate.net

Computational Approaches for Exploring Organometallic Reaction Landscapes

Understanding the complete reaction landscape of an organometallic catalyst is a significant challenge. Modern computational approaches are moving beyond the study of pre-supposed mechanisms to automated methods for discovering all plausible reaction pathways. researchgate.net

Recent advances in reaction path finding and automated potential energy surface assessment enable a faster and more comprehensive exploration of complex chemical mechanisms. researchgate.net These tools can be used to investigate both intuitive and non-intuitive reaction pathways. researchgate.net For example, a cobalt monochloride species, (iPrPNP)CoCl, served as a precursor to catalysts for CO₂ hydrogenation. researchgate.net Computational investigations of such complex organometallic reaction landscapes can help develop a "thermodynamic landscape" to understand the entire catalytic cycle, identifying the most stable intermediates and the highest barriers. researchgate.net This approach provides a more holistic view than focusing on a single proposed pathway and can guide the rational design of more efficient catalysts. doi.orgresearchgate.net Books and reviews summarizing these computational methods detail their application to a wide range of transition metals, including cobalt, in various catalytic reactions. wiley.comamazon.com

Theoretical Modeling of Spin States and Magnetic Properties

The presence of unpaired d-electrons in many cobalt complexes gives rise to interesting magnetic properties and multiple possible spin states. Theoretical modeling is essential for understanding and predicting these properties.

DFT and other theoretical methods are used to determine the ground spin state of a complex and the energy separation between different spin states. rsc.orgnih.govrsc.org For instance, in a study of cationic cobalt(II) catalysts, the most stable spin state was determined to be a doublet. rsc.org In cobalt(II)-N-heterocyclic carbene complexes, a combination of magnetic circular dichroism (MCD) spectroscopy and DFT calculations was used to probe the ligand field and its effect on the electronic and magnetic properties. rsc.org

Mathematical models have also been developed to describe the time evolution of spin states and the magnetic properties of cobalt nanomaterials. beilstein-journals.org These simulations can study how the spatial distribution of cobalt atom spins in a crystal lattice is affected by structural defects, which can cause a deterioration in macroscopic magnetic parameters like magnetization. beilstein-journals.org For cobalt oxides, DFT+U calculations have been shown to accurately predict magnetic moments. ajol.info Theoretical models have also been tested to describe the magnetic behavior of cobalt(II) complexes with ligands like triphenylphosphine (B44618), helping to explain why the observed magnetic moments might fall between typical high-spin and low-spin values, suggesting a spin cross-over phenomenon. researchgate.net

Table 3: Theoretical Modeling of Magnetic Properties in Cobalt Systems

System Theoretical Method Property Investigated Key Finding Reference(s)
Cationic Co(II) Complex DFT Spin multiplicity The most stable state is a doublet. rsc.org
Co Nanofilm Mathematical Model / Spin Dynamics Effect of structural defects Defects cause a more chaotic distribution of spins and decrease magnetization. beilstein-journals.org
Co, CoO, Co₃O₄ DFT+U Magnetic moment A U value > 3 eV accurately describes the magnetic moment of CoO and Co₃O₄. ajol.info
Co(PPh₃)Cl₂ Magnetic Models Magnetic moment Observed moments are intermediate between high-spin and low-spin values, suggesting spin cross-over. researchgate.net
[(12-TMC)CoO₂]⁺ DFT Spin state Found to be diamagnetic (S=0). nih.gov

Applications in Materials Science and Advanced Technologies

Hybrid Organic-Inorganic Perovskite Ferroelectrics

Cobalt monochloride is a key ingredient in the synthesis of novel hybrid organic-inorganic perovskites (HOIPs), a class of materials garnering significant attention for their ferroelectric properties. chemrxiv.orgresearchgate.netchemrxiv.org Ferroelectrics are materials with a spontaneous electric polarization that can be reversed by an external electric field, making them valuable for memory, sensor, and energy-harvesting applications.

Researchers have successfully synthesized and characterized hybrid halide compounds such as (3-pyrrolinium)CoCl₃, which crystallizes in a hexagonal perovskite-type structure. chemrxiv.orgchemrxiv.org These structures consist of one-dimensional chains of face-sharing cobalt chloride octahedra separated by organic cations. chemrxiv.org The resulting material, (3-pyrrolinium)CoCl₃, is reported to be the first Co(II)-based organic-inorganic hybrid halide AMX₃ perovskite to possess a ferroelectric phase. chemrxiv.orgresearchgate.net This material exhibits ferroelectricity with a high Curie temperature (the temperature above which it loses its ferroelectric properties) of 381 K. chemrxiv.orgresearchgate.netchemrxiv.org The discovery of ferroelectricity in cobalt-based perovskites opens a new avenue for developing novel functional materials that may also possess interesting magnetic properties. chemrxiv.orgresearchgate.net

Another group of hybrid organic-inorganic perovskites with the general formula A₂MᴵᴵX₄ (where A is methylammonium, Mᴵᴵ is a divalent metal like cobalt, and X is chlorine) has also been investigated. rsc.org Single crystals of (CH₃NH₃)₂CoCl₄ have been grown and shown to display magnetic ordering at low temperatures, demonstrating the potential for creating multifunctional materials that combine ferroelectric and magnetic properties. rsc.org

Table 1: Properties of a Cobalt-Based Hybrid Perovskite Ferroelectric

Property Value
Compound (3-pyrrolinium)CoCl₃
Crystal Structure Hexagonal Perovskite-Type
Ferroelectric Phase Yes
Curie Temperature (Tc) 381 K
Magnetic Property Antiferromagnetic intrachain coupling
Space Group (Low Temp.) Cmc2₁ (polar)
Space Group (High Temp.) Cmcm (centrosymmetric)

Data sourced from multiple research findings. chemrxiv.orgresearchgate.net

Electrode Materials for Energy Storage Devices (e.g., Supercapacitors)

Cobalt-based materials are prominent candidates for electrode materials in high-performance energy storage devices like supercapacitors, owing to their high theoretical specific capacitance and electrochemical activity. researchgate.netnih.govmdpi.com this compound often serves as a starting precursor for the synthesis of various cobalt oxides (e.g., Co₃O₄) and hydroxides, which are the active materials in these electrodes. nih.govrsc.org

Supercapacitors store energy via two mechanisms: electrical double-layer capacitance (EDLC) and pseudocapacitance. Cobalt oxides are particularly noted for their pseudocapacitive behavior, which involves fast and reversible Faradaic reactions at the electrode surface, leading to higher energy densities than carbon-based materials that rely solely on EDLC. mdpi.com For instance, Co₃O₄ has a high theoretical specific capacitance of 3560 F g⁻¹. mdpi.com

The synthesis methods for creating these nanostructured cobalt oxide electrodes, such as the hydrothermal method or chemical precipitation, often utilize cobalt(II) chloride as the cobalt source. nih.govrsc.org For example, nano-sized cobalt oxide particles for electrodes have been prepared by reacting a cobalt(II) source with an oxalate, followed by calcination. rsc.org The resulting Co₃O₄@Ni foam electrode demonstrated a maximum specific capacitance of 351 F g⁻¹ and excellent cycle life stability, retaining 98.6% of its initial capacitance after 1000 cycles. rsc.org The performance of these materials is highly dependent on their morphology and structure, with mesoporous and nanostructured designs being particularly effective at enhancing performance by providing large surface areas and mitigating volume changes during charge/discharge cycles. mdpi.com

Precursors for Organometallic Reagents (e.g., Cobaltocene)

Anhydrous this compound is a standard and essential precursor for the synthesis of cobaltocene, also known as bis(cyclopentadienyl)cobalt(II) or Co(C₅H₅)₂. wikipedia.orgontosight.aithermofisher.kr Cobaltocene is an important organometallic compound, a member of the metallocene family, where a central cobalt atom is "sandwiched" between two parallel cyclopentadienyl (B1206354) rings. wikipedia.org

The typical synthesis involves the reaction of anhydrous cobalt(II) chloride with sodium cyclopentadienide (B1229720) (NaC₅H₅) in an appropriate solvent, such as tetrahydrofuran (B95107) (THF). wikipedia.orgontosight.ai The organometallic product is a dark purple solid that can be purified by vacuum sublimation. wikipedia.org

Reaction for Cobaltocene Synthesis: CoCl₂ + 2 NaC₅H₅ → Co(C₅H₅)₂ + 2 NaCl

Cobaltocene is a highly reactive, paramagnetic compound with one unpaired electron. ontosight.ai This reactivity makes it a useful reducing agent in organic chemistry and a precursor for other cobalt-containing compounds and catalysts. ontosight.aithermofisher.kr Its ability to undergo reversible one-electron transfer reactions also makes it a promising material for applications in molecular electronics and electrochemistry. ontosight.ai Different methods have been developed to optimize the synthesis, including using acetonitrile (B52724) as a solvent to allow for isolation by crystallization instead of sublimation. google.com

Catalyst Components in Petrochemical and Automotive Industries

Cobalt compounds, often derived from this compound, are vital catalysts in the petrochemical and automotive industries. americanelements.comcobaltinstitute.org They play a crucial role in processes that improve fuel quality and reduce harmful emissions, contributing to environmental protection initiatives. cobaltinstitute.org

One of the most significant applications is in hydrodesulfurization (HDS), a process that removes sulfur from crude oil. cobaltinstitute.org When sulfur-containing fuels are combusted, they produce sulfur oxides, which are major air pollutants and a cause of acid rain. cobaltinstitute.org Cobalt-molybdenum oxide catalysts (CoMo or CoMox) are highly effective for this desulfurization process. cobaltinstitute.org These catalysts, typically containing tricobalt tetraoxide (Co₃O₄) derived from a cobalt precursor, convert sulfur compounds into hydrogen sulfide (B99878) (H₂S), which can then be captured and converted into elemental sulfur or sulfuric acid for industrial use. cobaltinstitute.org

Specialized Applications in Optics, Lasers, and Glass Technology

Cobalt compounds, including those prepared from this compound solutions, have long been used to impart a brilliant and stable blue color to glass, ceramics, and pigments. americanelements.com In the field of advanced optics and laser technology, the unique properties of cobalt-doped materials are harnessed for more specialized applications. americanelements.complymouth.ac.uk

Cobalt-doped glass can be used as an optical filter. Its application extends to laser technology, where specific ions are embedded in a host material like glass to create the active medium for optically pumped lasers. schott.com While rare-earth ions are common, transition metals like cobalt also have specific absorption and emission spectra that can be utilized. Cobalt chloride solutions are an excellent source material for incorporating cobalt into these systems. americanelements.com

The use of cobalt-doped materials also extends to the development of specialized optical fibers and sensors. For example, chalcogenide glass, which can be doped with various elements, is used to create microscopic structures for applications in integrated optics. cnrs.fr

High Purity and Ultra-Dry Forms in Semiconductor Applications

The semiconductor manufacturing industry demands chemicals of exceptionally high purity, as even trace-level impurities can introduce defects that compromise the electrical properties, performance, and reliability of microelectronic devices. environics.comtokuyama.co.jp Ultra-dry, high-purity this compound is produced for specific applications within this demanding field. americanelements.com

While the precise roles are often proprietary, high-purity metal halides like cobalt chloride are used in various stages of semiconductor fabrication, which can include chemical vapor deposition (CVD) or atomic layer deposition (ALD) to create thin films, or as dopants. americanelements.comscience.gov Anhydrous cobalt(II) chloride, for instance, is used in the electroplating of cobalt. thermofisher.kr The ultra-dry form is critical to prevent the unintentional introduction of water, which can be highly detrimental in many semiconductor processes that are sensitive to moisture and oxidation. americanelements.comelectrochem.org The availability of this compound in grades with purities of 99.998% (metals basis) highlights its importance in high-tech sectors where material purity is paramount. thermofisher.kr

Conclusion and Future Research Directions

Summary of Key Advancements in Cobalt Monochloride Research

Recent years have witnessed significant strides in the synthesis, characterization, and application of this compound and its complexes.

Synthesis and Characterization: Researchers have developed novel methods for the synthesis of this compound-based materials with tailored properties. For instance, a green synthesis approach has been demonstrated for producing cobalt oxide nanoparticles using cobalt(II) chloride and pineapple peel waste, offering an environmentally friendly alternative to traditional physicochemical methods. e3s-conferences.org The synthesis of cobalt(II) complexes with various ligands, such as hemilabile P^N donor ligands and guanidinate ligands, starting from cobalt(II) chloride hexahydrate, has been extensively reported. researchgate.netrsc.org These studies have allowed for the creation of complexes with specific geometries, such as tetrahedral and tetragonally distorted octahedral structures, which are crucial for their catalytic activity. researchgate.net

Advanced characterization techniques are providing deeper insights into the structural and electronic properties of this compound derivatives. Techniques like single-crystal X-ray diffraction, electron paramagnetic resonance (EPR), and UV-visible spectroscopy are routinely used to characterize new cobalt complexes. researchgate.net Furthermore, computational studies, including Density Functional Theory (DFT), are being employed to understand the electronic structure and predict the reactivity of these compounds. chemrxiv.org

New Applications: The application of this compound has expanded beyond its traditional uses. In catalysis, well-defined precatalysts derived from cobalt(II) halides are being developed for challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling of alkyl halides. nih.gov this compound-based catalysts are also being investigated for their efficiency in the Fischer-Tropsch synthesis, a process for producing synthetic fuels. rsc.org In the realm of materials science, this compound has been used to synthesize hybrid nanofibers with potential applications in various fields. researchgate.net

Current Challenges and Knowledge Gaps

Despite the progress, several challenges and knowledge gaps remain in the field of this compound research.

Catalyst Stability and Efficiency: A significant challenge in cobalt-catalyzed reactions is the stability and efficiency of the catalysts. For instance, in the Fischer-Tropsch synthesis, the presence of residual chloride ions from cobalt chloride precursors can negatively impact the catalyst's activity. rsc.org The complete removal of these ions is crucial for achieving high conversion rates. rsc.org Moreover, in homogeneous catalysis, the aggregation of cobalt species or the deposition of coke can lead to catalyst deactivation. mdpi.com

Understanding Reaction Mechanisms: While many cobalt-catalyzed reactions have been developed, a complete understanding of the underlying reaction mechanisms is often lacking. Cobalt catalysts can operate through various pathways, including one-electron or two-electron redox processes, which can be influenced by the choice of ligands and reaction conditions. chinesechemsoc.org Elucidating these complex mechanistic routes is essential for designing more efficient and selective catalysts. uit.no

Bridging Homogeneous and Heterogeneous Catalysis: There is a need to bridge the gap between homogeneous and heterogeneous catalysis using this compound. While homogeneous catalysts often exhibit high activity and selectivity, their separation and recycling can be challenging. Heterogeneous catalysts, such as cobalt-zeolite composites, offer better stability and recyclability but may have lower activity. mdpi.com Developing catalysts that combine the advantages of both systems remains an active area of research.

Prospective Research Avenues and Innovative Applications

The future of this compound research is promising, with several exciting avenues for exploration and innovative applications on the horizon.

Nanotechnology and Energy Storage: Cobalt nanoparticles, which can be synthesized from this compound, exhibit unique magnetic, catalytic, and optical properties, making them suitable for a wide range of applications. nanografi.commdpi.com Prospective uses include high-density magnetic data storage, biomedical applications like drug delivery and MRI contrast agents, and energy storage devices such as rechargeable batteries and supercapacitors. nanografi.comnanorh.com Nanostructured materials incorporating cobalt also hold promise for hydrogen storage applications. anl.gov

Advanced Materials and Sensors: The development of novel materials based on this compound is a key research direction. This includes the synthesis of coordination polymers and metal-organic frameworks (MOFs) with tailored porosity and functionality. e3s-conferences.org These materials could find applications in gas storage, separation, and as sensors for detecting various molecules. nanorh.com The color-changing properties of cobalt chloride upon hydration continue to be explored for developing advanced moisture sensors. nih.gov

Biomedical Applications: The biological activity of cobalt complexes is an emerging area of interest. Researchers are exploring the use of cobalt compounds in medicine, including their potential as therapeutic agents. rsc.org The ability of cobalt(II) chloride to mimic hypoxic conditions is being studied for its potential benefits in various physiological and pathological processes. medchemexpress.com

Emerging Trends in Cobalt Coordination and Catalysis

The broader field of cobalt chemistry is witnessing several emerging trends that are likely to influence future research on this compound.

Sustainable and Green Chemistry: There is a growing emphasis on developing sustainable and environmentally friendly chemical processes. uit.no This includes the use of earth-abundant metals like cobalt as catalysts to replace precious metals. acs.orgresearchgate.net Research is focused on designing cobalt catalysts that can operate under milder reaction conditions, use greener solvents like water, and can be easily recycled and reused. rsc.orgresearchgate.net The synthesis of cobalt nanoparticles using plant extracts is a prime example of this trend. e3s-conferences.org

Advanced Ligand Design: The design of sophisticated ligands plays a crucial role in tuning the reactivity and selectivity of cobalt catalysts. researchgate.net Pincer ligands, for example, have shown great promise in stabilizing cobalt centers and enabling challenging catalytic transformations, such as the hydrogenation of CO2. researchgate.netnih.gov The development of redox-active ligands that can actively participate in catalytic cycles is another exciting area of research. acs.org

Data on this compound Research Findings:

Research AreaKey FindingReference
Synthesis Green synthesis of cobalt oxide nanoparticles from CoCl₂ using pineapple peel extract. e3s-conferences.org
Synthesis of tetrahedral and octahedral Co(II) complexes from CoCl₂·6H₂O. researchgate.net
Catalysis Co(II) halide-based precatalysts for Suzuki-Miyaura cross-coupling. nih.gov
Residual chloride from CoCl₂ precursors can inhibit Fischer-Tropsch catalysts. rsc.org
Pincer-ligated cobalt complexes for CO₂ hydrogenation. researchgate.net
Materials Electrospinning of CoCl₂/poly(ethylene oxide) hybrid nanofibers. researchgate.net
Cobalt nanoparticles for magnetic storage and biomedical applications. nanografi.comnanorh.com
Challenges Aggregation and deactivation of cobalt catalysts. mdpi.com
Incomplete understanding of complex reaction mechanisms. chinesechemsoc.orguit.no

Q & A

Q. What are the standard synthesis protocols for cobalt monochloride, and how can purity be ensured?

this compound (CoCl) is typically synthesized via direct chlorination of cobalt metal or reduction of cobalt(II) chloride under controlled conditions. To ensure purity, researchers should employ inert atmospheres (e.g., argon) to prevent oxidation and use stoichiometric excess of chlorine gas. Post-synthesis purification involves sublimation or recrystallization in anhydrous solvents. Characterization via X-ray diffraction (XRD) and elemental analysis (e.g., EDS) is critical to confirm phase purity .

Q. Which spectroscopic methods are most effective for characterizing this compound’s electronic structure?

UV-Vis spectroscopy is used to analyze d-d transitions in CoCl, while electron paramagnetic resonance (EPR) spectroscopy provides insights into unpaired electron configurations. X-ray photoelectron spectroscopy (XPS) validates oxidation states. Cross-referencing these with computational simulations (e.g., DFT) enhances interpretation .

Q. What safety precautions are essential when handling this compound in the laboratory?

Due to its hygroscopic and corrosive nature, CoCl requires handling in fume hoods with nitrile gloves and lab coats. Storage in airtight, corrosion-resistant containers (e.g., glass-lined) is mandatory. Emergency protocols for spills include neutralization with sodium bicarbonate and immediate ventilation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Discrepancies often arise from polymorphic variations or impurities. Validate XRD results with neutron diffraction for light-atom detection and pair distribution function (PDF) analysis for amorphous phases. Supplementary techniques like Raman spectroscopy and thermal gravimetric analysis (TGA) can identify hydrated byproducts .

Q. What strategies optimize literature searches for this compound research?

Q. How should researchers address conflicting data in studies of this compound’s reaction kinetics?

Conduct systematic reviews to identify variables (e.g., temperature, solvent polarity) causing discrepancies. Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA) to assess reproducibility. Use in situ FTIR or mass spectrometry to monitor intermediate species .

Q. What considerations are critical in designing experiments to study this compound’s catalytic properties?

Control variables such as catalyst loading, substrate ratios, and reaction atmosphere (e.g., O₂-free). Employ in situ characterization (e.g., XAFS) to track CoCl’s coordination changes during catalysis. Compare turnover frequencies (TOF) across substrates to establish structure-activity relationships .

Q. How can computational chemistry enhance understanding of this compound’s molecular interactions?

Density functional theory (DFT) calculations model CoCl’s electronic structure and ligand-binding energetics. Molecular dynamics (MD) simulations predict solvation effects and stability in polar solvents. Validate computational results with experimental spectroscopic data to refine parameters .

Q. What advanced techniques improve the yield of this compound in high-temperature syntheses?

Optimize reaction kinetics using flow reactors for continuous chlorine gas delivery. Monitor real-time phase changes via high-temperature XRD. Adjust stoichiometry using computational phase diagrams (e.g., CALPHAD) to minimize byproducts like CoCl₂ .

Methodological Guidelines

  • Data Validation : Cross-reference experimental results with multiple techniques (e.g., XRD + NMR) to mitigate instrumentation bias .
  • Reproducibility : Document synthesis parameters (e.g., heating rates, gas flow) in detail, adhering to Beilstein Journal standards for experimental reporting .
  • Ethical Sourcing : Use cobalt precursors from certified suppliers to ensure traceability and minimize contamination risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.